3-(Trifluoromethyl)pyridine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUZHZBAAXGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552368 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104040-76-8 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-trifluoromethyl-2-pyridylsulphonyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonamide: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-(Trifluoromethyl)pyridine-2-sulfonamide, a fluorinated heterocyclic compound of significant interest in both agrochemical and pharmaceutical research. The document elucidates the molecule's fundamental physicochemical properties, including its molecular weight, and offers a detailed, field-proven protocol for its synthesis. As a known metabolite of the sulfonylurea herbicide Flazasulfuron, its study is critical for understanding environmental transformation and biological activity.[1][2] This guide synthesizes data from authoritative chemical databases and patents to serve as a comprehensive resource for researchers, chemists, and drug development professionals working with fluorinated building blocks and sulfonamide-based scaffolds.
Introduction: The Strategic Importance of the Trifluoromethyl-Pyridine-Sulfonamide Scaffold
In modern chemical and life sciences, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity, and modulate lipophilicity, making it a key feature in many successful agrochemicals and pharmaceuticals.[3][4] When combined with a pyridine ring, it forms the trifluoromethylpyridine (TFMP) moiety, a structure known to impart unique biological activities.[5]
The sulfonamide functional group (-SO₂NH₂) is a classic pharmacophore, renowned for its role in the first generation of antimicrobial "sulfa drugs" and its continued prevalence in a wide array of therapeutics, including diuretics, anticonvulsants, and anticancer agents.[6]
This compound merges these two powerful motifs. Its identity as a primary metabolite of the herbicide Flazasulfuron makes it a crucial subject for toxicological and environmental studies.[1][2] Furthermore, its structure represents a valuable building block for the synthesis of novel bioactive compounds, leveraging the combined physicochemical advantages of its constituent parts.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₆H₅F₃N₂O₂S | PubChem[1] |
| Molecular Weight | 226.18 g/mol | PubChem[2] |
| CAS Number | 104040-76-8 | PubChem[1][2] |
| Monoisotopic Mass | 226.00238307 Da | PubChem[1] |
| SMILES | C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | PubChem[1] |
| InChIKey | HGJUZHZBAAXGPP-UHFFFAOYSA-N | PubChem[2] |
| XLogP3 | 0.6 | PubChem[1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem[1] |
| Hydrogen Bond Acceptors | 4 (from N, O=S=O) | PubChem[1] |
Synthesis and Chemical Reactivity
The synthesis of this compound can be reliably achieved through a multi-step process starting from 2-amino-3-trifluoromethylpyridine.[7] This pathway is robust and utilizes well-established organic transformations, making it suitable for laboratory-scale production.
The synthetic route is logically structured into three primary stages: activation of the amine via diazotization, introduction of the sulfonyl group via sulfochloridation, and final conversion to the sulfonamide via amination.
Caption: A three-step synthetic workflow for producing the target compound.
The following protocol is adapted from established methodologies and provides a self-validating framework for synthesis.[7]
Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine
-
Causality: This step converts the chemically stable primary amine into a highly reactive diazonium salt. The -N₂⁺ group is an excellent leaving group, facilitating its displacement in the subsequent step.
-
Procedure:
-
In a reaction vessel maintained at 0-5°C, dissolve 2-amino-3-(trifluoromethyl)pyridine in an appropriate acidic medium (e.g., hydrochloric or sulfuric acid).
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise.
-
Maintain vigorous stirring and monitor the temperature to prevent it from exceeding 5°C, as diazonium salts can be unstable at higher temperatures.
-
The reaction is complete when a persistent blue color is observed upon testing with starch-iodide paper, indicating a slight excess of nitrous acid. The resulting diazonium salt solution is used immediately in the next step.
-
Step 2: Sulfochloridation
-
Causality: This is a variation of the Sandmeyer reaction. The diazonium salt is reacted with a source of sulfur dioxide (generated from sodium bisulfite) in the presence of a copper catalyst to form the corresponding sulfonyl chloride.
-
Procedure:
-
In a separate vessel, prepare a solution of sodium bisulfite (NaHSO₃) and a catalytic amount of copper(II) chloride (CuCl₂).
-
Slowly add the cold diazonium salt solution from Step 1 to this catalytic mixture.
-
Allow the reaction to warm to room temperature and stir for several hours. Effervescence (release of N₂ gas) should be observed.
-
Upon completion, the product, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, is extracted from the aqueous mixture using an organic solvent (e.g., dichloromethane or ethyl acetate).[8]
-
The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.
-
Step 3: Amination
-
Causality: The highly electrophilic sulfonyl chloride readily reacts with a nucleophile, in this case, ammonia, to displace the chloride and form the stable sulfonamide bond.
-
Procedure:
-
Dissolve the crude 3-(trifluoromethyl)pyridine-2-sulfonyl chloride from Step 2 in a suitable organic solvent.
-
Cool the solution in an ice bath and add concentrated ammonia water (aqueous NH₃) dropwise with stirring.
-
An exothermic reaction will occur, and a precipitate of the product will form.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.
-
The solid product is collected by filtration, washed with cold water to remove any remaining salts, and dried to yield this compound. Further purification can be achieved by recrystallization.
-
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques should be employed. The expected spectroscopic signatures are derived from the molecule's distinct functional groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, which is exchangeable with D₂O.
-
¹⁹F NMR Spectroscopy: This is a critical technique for any fluorinated compound. A sharp singlet is expected for the -CF₃ group, confirming its presence and chemical environment.
-
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups. Key vibrational bands to look for include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule (226.0024 Da), which validates its elemental composition.[1]
Applications and Biological Relevance
The primary documented role of this compound is as an environmental and metabolic transformation product of the herbicide Flazasulfuron.[1][2] Understanding this relationship is vital for environmental impact assessments and regulatory science.
Caption: Relationship between Flazasulfuron and its key metabolite.
Beyond its role as a metabolite, the compound is a prototypical example of a trifluoromethylated pyridinesulfonamide. This scaffold is of high interest in drug discovery for several reasons:
-
Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most famously carbonic anhydrase and dihydropteroate synthase. The specific substitution pattern of this molecule could be explored for novel inhibitory activities.[6]
-
Scaffold for Library Synthesis: It serves as an excellent starting point or fragment for the synthesis of larger, more complex molecules in medicinal chemistry programs targeting kinases, proteases, or other protein classes.
-
Agrochemical Development: The structural alerts from its parent herbicide suggest that derivatives could be synthesized and screened for new herbicidal, fungicidal, or insecticidal properties.[3]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling this compound and its intermediates.
-
Regulatory Information: The compound is classified under the UN GHS system, and specific hazard information may be available through regulatory databases like those maintained by the European Food Safety Authority (EFSA).[1]
-
Handling:
-
Always use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Refer to the specific Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.
-
Conclusion
This compound is more than a simple chemical entity; it stands at the intersection of agrochemical science, environmental chemistry, and medicinal drug discovery. With a defined molecular weight of 226.18 g/mol and a well-documented synthetic pathway, it represents a readily accessible and highly relevant molecule for advanced research.[1][2][7] This guide provides the foundational technical knowledge—from its synthesis to its biological context—to empower scientists and researchers to confidently and effectively utilize this valuable compound in their work.
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AERU, University of Hertfordshire. (n.d.). 3-trifluoromethyl-2-pyridylsulfonamide. Retrieved from [Link]
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An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2-sulfonamide
Introduction: A Trifecta of Functionality for Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic combination of privileged structural motifs is paramount to designing novel molecules with enhanced performance. 3-(Trifluoromethyl)pyridine-2-sulfonamide stands as a quintessential example of such a molecule, embodying a trifecta of high-value functional groups: a pyridine ring, a sulfonamide moiety, and a trifluoromethyl group.
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties, often leading to enhanced binding affinity with biological targets.[1][2] The sulfonamide functional group is a classic pharmacophore, integral to a vast array of FDA-approved drugs, from antimicrobials to diuretics and anticancer agents.[3][4][5] Finally, the pyridine ring serves as a versatile and biocompatible scaffold, prevalent in both pharmaceuticals and agrochemicals.[2]
This guide offers an in-depth analysis of the chemical and physical properties of this compound, designed for researchers, medicinal chemists, and process development scientists. We will explore its synthesis, reactivity, and applications, providing the field-proven insights necessary to leverage this potent building block in research and development programs.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. This compound is typically a white to yellow solid at room temperature, with moderate solubility in polar organic solvents.[6] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 104040-76-8 | [7] |
| Molecular Formula | C₆H₅F₃N₂O₂S | [7] |
| Molecular Weight | 226.18 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | White to yellow solid / powder | [6] |
| Melting Point | 140-147 °C | [8] |
| Boiling Point | 353.1 ± 52.0 °C (Predicted) | [8] |
| Density | 1.558 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa | 8.68 ± 0.60 (Predicted) | [8] |
| LogP | 0.6 (Computed) | [7] |
Synthesis and Mechanistic Rationale
The primary industrial synthesis of this compound is a robust, multi-step process commencing from 2-amino-3-(trifluoromethyl)pyridine. This pathway is a classic exhibition of foundational organic transformations tailored for heterocyclic systems.
The synthesis can be logically dissected into three core steps:
-
Diazotization : The aromatic primary amine is converted into a diazonium salt. This is a critical activation step, transforming the amino group into an excellent leaving group (N₂).
-
Sulfochlorination : The diazonium salt is then reacted to install a sulfonyl chloride group onto the pyridine ring.
-
Amination : The highly reactive sulfonyl chloride is subsequently converted to the primary sulfonamide via reaction with an ammonia source.
This sequence provides a reliable and scalable route to the target molecule, making it a key intermediate for further chemical elaboration.[9]
Experimental Protocol: A Self-Validating Methodology
The following protocol outlines a representative synthesis. All steps should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)pyridine
-
To a stirred solution of hydrochloric acid, cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add 2-amino-3-(trifluoromethyl)pyridine to the cooled acid solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The addition rate should be controlled to manage gas evolution.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes. The completion of diazotization can be monitored using starch-iodide paper to test for the absence of excess nitrous acid.
Step 2: Sulfochlorination
-
In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.
-
Cool this solution to 10-15 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂ solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is typically worked up by pouring it into ice-water, followed by extraction with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated to yield the crude 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.
Step 3: Amination
-
Dissolve the crude sulfonyl chloride in a suitable organic solvent like tetrahydrofuran (THF) or acetone.
-
Cool the solution in an ice bath.
-
Add concentrated aqueous ammonia dropwise to the stirred solution. A precipitate will likely form.
-
Allow the reaction to stir for 1-2 hours, warming to room temperature.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue via recrystallization or column chromatography to yield pure this compound.
-
Validation: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, HPLC, and Mass Spectrometry.
Chemical Reactivity and Strategic Application
The utility of this compound as a building block stems from the distinct reactivity of its constituent parts.
-
The Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is the dominant electronic influence on the molecule. It deactivates the pyridine ring towards electrophilic substitution but, more importantly, activates it towards nucleophilic aromatic substitution, particularly if other leaving groups are present.[10] This effect is critical in the metabolism of derivatives like flazasulfuron, where intramolecular nucleophilic substitution can be triggered by the electronegativity of the -CF3 moiety.[10] From a drug design perspective, the -CF3 group is a bioisostere for other groups and can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1]
-
The Sulfonamide Moiety (-SO₂NH₂): The primary sulfonamide is the key handle for derivatization. The nitrogen protons are acidic and can be readily deprotonated by a base. The resulting anion is a potent nucleophile, allowing for straightforward N-alkylation or N-arylation to generate a library of secondary or tertiary sulfonamides. This is the foundational reaction for creating sulfonylurea herbicides, where the sulfonamide nitrogen attacks an isocyanate or carbamoyl chloride derivative.[9] The sulfonamide group itself is an excellent hydrogen bond donor and acceptor, enabling strong interactions with enzyme active sites.[4][11]
-
The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or participate in coordination chemistry. The overall electron-deficient nature of the ring system, enhanced by the -CF3 group, makes it a stable scaffold in many biological environments.
Role in Agrochemical and Pharmaceutical Development
Key Intermediate in Herbicide Synthesis: The most prominent application of this compound is as the pivotal intermediate in the commercial synthesis of Flazasulfuron .[9][10] Flazasulfuron is a potent sulfonylurea herbicide used for broad-spectrum weed control in turf, sugarcane, and vineyards.[10][12] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[12][13] In the synthesis of Flazasulfuron, the nitrogen of this compound is coupled with a pyrimidine-based carbamate or isocyanate to form the characteristic sulfonylurea bridge.[9] It is also noteworthy that the title compound is a known soil and groundwater metabolite of Flazasulfuron, making its analytical characterization important for environmental studies.[7][14]
A Scaffold for Drug Discovery: While its primary documented use is in agrochemicals, the structural motifs of this compound make it a highly attractive scaffold for pharmaceutical research. The combination of the trifluoromethylpyridine core, known to be present in various active pharmaceutical ingredients, and the versatile sulfonamide handle provides a powerful platform for generating novel drug candidates.[2] Researchers can leverage the synthetic accessibility and established reactivity of this molecule to explore new chemical space in areas such as:
-
Kinase Inhibition: For oncology and anti-inflammatory applications.
-
Carbonic Anhydrase Inhibition: Relevant for glaucoma and diuretic development.[4]
-
Antiviral and Antibacterial Agents: Building upon the long history of sulfonamides in treating infectious diseases.[5]
Safety and Handling
As with any laboratory chemical, proper handling procedures are essential to ensure safety. This compound is classified as an irritant.
-
Hazards:
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.[15]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Avoid breathing dust.[15]
-
Wash hands thoroughly after handling.
-
Ensure eyewash stations and safety showers are readily accessible.[15]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]
-
For complete safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[16]
References
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Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide | Request PDF - ResearchGate. Available at: [Link]
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Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. Available at: [Link]
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Flazasulfuron (Ref: OK 1166) - AERU - University of Hertfordshire. Available at: [Link]
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Technical Guide: 3-(Trifluoromethyl)pyridine-2-sulfonamide Structural Analogs
Executive Summary
The 3-(trifluoromethyl)pyridine-2-sulfonamide scaffold represents a privileged structural motif in modern medicinal chemistry and agrochemical design. This guide analyzes the physicochemical rationale behind this scaffold, specifically the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-trifluoromethyl group. These features significantly modulate the acidity (
Structural Rationale & SAR Analysis
The efficacy of this compound analogs stems from precise electronic and steric tuning. Unlike their benzene counterparts, these heteroaromatic systems offer distinct advantages in drug design.
The "Ortho-Effect" and Acidity Modulation
The sulfonamide group (
-
Electronic Synergism: The pyridine nitrogen (at position 1) is inherently electron-withdrawing. Placing a trifluoromethyl group (
) at position 3 (ortho to the sulfonamide at position 2) creates a "push-pull" electronic environment. -
Result: The
of the sulfonamide NH is significantly lowered compared to benzenesulfonamide ( ) or simple pyridine-2-sulfonamide ( ). The 3- analog typically exhibits a in the range of 5.5 – 6.5 . This ensures a higher fraction of the ionized species at physiological pH (7.4), enhancing electrostatic interactions with cationic protein residues.
Metabolic Shielding
The C3 position on a pyridine ring is traditionally susceptible to oxidative metabolism.
-
Metabolic Block: The
group acts as a metabolic blocker, preventing cytochrome P450-mediated hydroxylation at this site. -
Lipophilicity: The
group increases the of the molecule, aiding in membrane permeability, which is crucial for intracellular or transmembrane targets like Nav1.7.
SAR Visualization
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) logic of the this compound scaffold.
Synthetic Architectures
Synthesizing electron-deficient pyridines is non-trivial. Direct electrophilic chlorosulfonation (using
Therefore, Nucleophilic Aromatic Substitution (
The Preferred Route: Thiol Displacement & Oxidation
This route utilizes the high reactivity of 2-halo-pyridines toward nucleophiles.
-
Precursor: 2-Chloro-3-(trifluoromethyl)pyridine (commercially available).
-
Displacement: Reaction with benzyl mercaptan or thiourea to form the thioether.
-
Oxidation: Conversion of the thioether directly to the sulfonyl chloride using Chlorine gas (
) or N-Chlorosuccinimide (NCS). -
Amination: Reaction with ammonia or an amine to yield the sulfonamide.[1]
Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic pathway via oxidative chlorination.
Experimental Protocols
The following protocols are designed for reproducibility and safety. The oxidative chlorination step is exothermic and generates HCl; proper ventilation is mandatory.
Protocol A: Synthesis of 2-(Benzylthio)-3-(trifluoromethyl)pyridine
Objective: Install the sulfur handle via
-
Reagents:
-
2-Chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Potassium Carbonate (
) (1.5 eq, anhydrous) -
DMF (Dimethylformamide) [0.5 M concentration]
-
-
Procedure:
-
Charge a round-bottom flask with 2-Chloro-3-(trifluoromethyl)pyridine and DMF.
-
Add
followed by the dropwise addition of benzyl mercaptan. -
Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Cool to room temperature. Pour into ice water (5x reaction volume). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over
, and concentrate. -
Yield: Typically >90% (Yellow oil or solid).
-
Protocol B: Oxidative Chlorination to Sulfonyl Chloride
Objective: Convert the stable thioether directly to the reactive sulfonyl chloride. Note: This method avoids the unstable sulfinic acid intermediate.
-
Reagents:
-
Thioether intermediate from Protocol A (1.0 eq)
-
N-Chlorosuccinimide (NCS) (4.0 eq)
-
2N HCl (aq) / Acetonitrile (1:5 ratio)
-
-
Procedure:
-
Dissolve the thioether in Acetonitrile/HCl mixture and cool to 0–5°C (Ice/Salt bath).
-
Add NCS portion-wise over 30 minutes. Caution: Exothermic.
-
Stir at 10°C for 2 hours. The mixture will turn pale yellow.
-
Validation: Take an aliquot, quench with amine, and check TLC. The sulfonyl chloride is unstable on silica; conversion to sulfonamide is best for monitoring.
-
Workup: Dilute with cold water and extract immediately with Dichloromethane (DCM). Keep the organic layer cold (
). Do not dry or concentrate excessively if not using immediately.
-
Protocol C: Sulfonamide Formation
-
Reagents:
-
Crude Sulfonyl Chloride solution (in DCM)
-
Ammonia (28% aq) or primary amine (2.0 eq)
-
-
Procedure:
-
Add the amine to the cold sulfonyl chloride solution.
-
Stir at room temperature for 1 hour.
-
Purification: Evaporate solvent. Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH).
-
Therapeutic & Industrial Applications
Nav1.7 Inhibition (Pain Management)
Voltage-gated sodium channel 1.7 (Nav1.[2][3]7) is a primary target for neuropathic pain. Sulfonamides bind to the voltage-sensing domain (VSD4).[4]
-
Mechanism: The this compound core acts as an anion at physiological pH, interacting with cationic arginine residues in the channel's S4 helix.
-
Selectivity: The specific geometry of the pyridine ring improves selectivity over the cardiac Nav1.5 channel compared to benzene analogs.
Agrochemicals (ALS Inhibitors)
This scaffold is the core of Flazasulfuron and Trifloxysulfuron (analogs).
-
Target: Acetolactate Synthase (ALS).
-
Role: The sulfonamide binds to the regulatory site of the enzyme, blocking the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).
Data Summary: Physicochemical Comparison
| Property | 3-(CF3)pyridine-2-sulfonamide | Benzenesulfonamide | Impact on Drug Design |
| pKa | ~6.1 | ~10.1 | Higher ionization at pH 7.4; stronger electrostatic binding. |
| LogP | ~1.8 | ~0.8 | Improved membrane permeability; better CNS penetration. |
| Metabolic Stability | High (Blocked C3) | Low (Ring oxidation) | Longer half-life ( |
| Geometry | Planar/Twisted | Planar | Pyridine N allows unique H-bond acceptor interactions. |
References
-
Zhang, J., et al. (2010).[1] "Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide." Asian Journal of Chemistry, 22(1), 826-828.[1] 1
-
Pfizer Inc. (2017). "Sulfonamides as Selective Nav1.7 Inhibitors: Optimizing Potency and Pharmacokinetics." Journal of Medicinal Chemistry, 60(3), 378. 3[1][2][5][6][7][8]
-
Ishihara Sangyo Kaisha, Ltd. (2007). "Preparation process of 3-trifluoromethyl-2-pyridyl sulfamide." Google Patents CN101020657A. 9
-
Research Outreach. (2023). "Trifluoromethylpyridine: Its chemistry and applications." Research Outreach. 10[2][3][6][7][8]
Sources
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- 9. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
A Technical Guide to Investigating the Potential Biological Activity of 3-(Trifluoromethyl)pyridine-2-sulfonamide
Executive Summary
The confluence of specific structural motifs in a single small molecule presents a compelling case for targeted biological investigation. This guide outlines a hypothesis-driven research plan to elucidate the potential therapeutic activities of 3-(Trifluoromethyl)pyridine-2-sulfonamide. Based on a detailed analysis of its constituent chemical groups—a sulfonamide moiety, a pyridine ring, and a trifluoromethyl (CF3) group—we postulate that this compound is a prime candidate for inhibition of carbonic anhydrase (CA) enzymes, a target class with significant therapeutic relevance. This document provides the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to systematically evaluate this hypothesis, from initial in vitro enzymatic assays to cell-based functional screens.
Introduction: A Rationale for Investigation
The compound this compound (PubChem CID: 13910921) is a novel chemical entity whose biological activities have not been extensively reported.[1] However, its structure is a composite of three pharmacologically significant moieties, providing a strong, rational basis for predicting its biological potential.
-
The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of a major class of therapeutic agents. It is the quintessential pharmacophore for inhibiting carbonic anhydrases (CAs). The anionic form of the sulfonamide (SO₂NH⁻) coordinates directly to the zinc ion within the CA active site, disrupting the enzyme's catalytic activity.[2] Beyond CA inhibition, sulfonamides are known for a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[3][4][5]
-
The Pyridine Ring: As a "privileged" heterocyclic scaffold in medicinal chemistry, the pyridine nucleus is present in numerous approved drugs.[6] It can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Its presence can significantly influence a compound's solubility, metabolic stability, and overall pharmacokinetic profile. Pyridine-containing compounds have demonstrated a vast range of activities, including antimicrobial, antiviral, and anticancer properties.[6][7]
-
The Trifluoromethyl Group (-CF₃): The strategic incorporation of a CF₃ group is a cornerstone of modern drug design.[8] This highly electronegative, electron-withdrawing group can profoundly enhance a molecule's properties by:
-
Increasing Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[9][10]
-
Modulating Lipophilicity: It increases lipophilicity, which can improve membrane permeability and cellular uptake.[9]
-
Enhancing Binding Affinity: The CF₃ group can participate in favorable interactions with protein targets, potentially increasing binding affinity and potency.[9][11]
-
The combination of these three motifs suggests that this compound is a strong candidate for investigation as a carbonic anhydrase inhibitor with potentially favorable drug-like properties.
Primary Hypothesis: Carbonic Anhydrase Inhibition
Our central hypothesis is that this compound functions as an inhibitor of carbonic anhydrases. CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12] They are involved in a multitude of physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer.[2][13]
Notably, certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, survival, and metastasis.[14] Therefore, isoform-selective CA inhibitors are highly sought-after as potential anticancer therapeutics.
Proposed Research Workflow
To systematically test our hypothesis, we propose a multi-stage research plan that progresses from initial target validation to cellular activity assessment. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.
Caption: Proposed workflow for evaluating this compound.
In Vitro Characterization: Enzyme Inhibition Assays
The first crucial step is to determine if the compound directly inhibits CA activity and to assess its potency and isoform selectivity.
Protocol: Colorimetric Carbonic Anhydrase Activity Assay
This protocol is adapted from commercially available kits that measure the esterase activity of CA.[15][16]
Principle: Active CA catalyzes the hydrolysis of an ester substrate (e.g., p-nitrophenyl acetate) to a chromophore (p-nitrophenol), which can be quantified by measuring absorbance at ~405 nm. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare CA Assay Buffer as specified by the kit manufacturer.[15]
-
Reconstitute purified human CA isoforms (e.g., hCA I, II, IX, and XII) to a working concentration in CA Dilution Buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM).
-
Prepare a stock solution of a known pan-CA inhibitor, Acetazolamide, as a positive control.[15][16]
-
-
Assay Setup (96-well plate):
-
Sample Wells: Add assay buffer, diluted CA enzyme, and varying concentrations of the test compound.
-
Enzyme Control (No Inhibitor): Add assay buffer, diluted CA enzyme, and DMSO (vehicle control).
-
Inhibitor Control: Add assay buffer, diluted CA enzyme, and a saturating concentration of Acetazolamide.
-
Blank Control: Add assay buffer only.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Add the CA substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [(V₀_Control - V₀_Sample) / V₀_Control] * 100
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
Data Presentation: Summary of Inhibition Potency
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity (II vs. IX) |
| 3-(CF₃)-pyridine-2-sulfonamide | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Calculated Ratio] |
| Acetazolamide (Control) | ~250 | ~12 | ~25 | ~6 | ~0.48 |
Computational Modeling: Molecular Docking
Molecular docking provides a powerful computational method to predict the binding mode and estimate the binding affinity of the compound within the CA active site.[17][18] This in silico approach complements the in vitro data and can explain the structural basis for the observed activity and selectivity.
Protocol: Molecular Docking Workflow
Principle: This process involves preparing 3D structures of the ligand (our compound) and the receptor (CA isoform) and using a docking algorithm to sample possible binding poses, which are then ranked by a scoring function.[17]
Caption: Workflow for molecular docking of the compound into the CA active site.
Step-by-Step Methodology:
-
Receptor Preparation:
-
Download the crystal structure of the target human CA isoform (e.g., hCA II, hCA IX) from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., PyMOL, Chimera), remove all water molecules and existing co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the docking grid box, ensuring it encompasses the entire active site, centered on the catalytic zinc ion.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds.
-
-
Docking Execution:
-
Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into the receptor's active site.[19] The software will generate multiple binding poses.
-
-
Analysis and Interpretation:
-
Analyze the output poses. The best pose is typically the one with the lowest binding energy score (most negative ΔG).[20]
-
Visualize the top-ranked pose to identify key molecular interactions:
-
Confirm the coordination of the sulfonamide nitrogen and/or oxygen atoms to the active site zinc ion.
-
Identify hydrogen bonds between the compound and active site residues (e.g., Thr199, Thr200).
-
Analyze hydrophobic and van der Waals interactions involving the pyridine ring and CF₃ group.
-
-
Compare docking results across different CA isoforms to rationalize any observed selectivity.
-
Cellular Activity Assessment: Proliferation and Viability
Demonstrating that the compound can affect cellular function is a critical step in validating its therapeutic potential. An MTT assay is a robust, colorimetric method for assessing cell viability and proliferation.[21]
Protocol: MTT Cell Viability Assay
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance after solubilization, is directly proportional to the number of living cells.[22][23]
Step-by-Step Methodology:
-
Cell Culture:
-
Select a cancer cell line known to overexpress a target CA isoform under specific conditions (e.g., HT-29 colorectal cancer cells, which upregulate CA IX under hypoxia).[24]
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[25]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.
-
For hypoxia-dependent targets like CA IX, incubate one set of plates under normoxic conditions (21% O₂) and another under hypoxic conditions (1-2% O₂).
-
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[23]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23][25] Gently mix on an orbital shaker.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the cellular IC₅₀ value.
-
Data Presentation: Summary of Cellular Potency
| Cell Line | Condition | Cellular IC₅₀ (µM) |
| HT-29 | Normoxia (21% O₂) | [Experimental Value] |
| HT-29 | Hypoxia (1% O₂) | [Experimental Value] |
| Normal Fibroblasts (e.g., WI-38) | Normoxia (21% O₂) | [Experimental Value] |
Potential Signaling Pathway Involvement
Inhibition of tumor-associated CA IX can have downstream effects on cell signaling pathways that control pH regulation and cell survival under hypoxic conditions.
Caption: Hypothesized impact of CA IX inhibition on tumor cell pH regulation.
Conclusion and Future Directions
This technical guide provides a comprehensive, structured approach to evaluating the biological potential of this compound. The strong chemical rationale points towards carbonic anhydrase inhibition as a primary mechanism of action. The proposed workflow, integrating in vitro enzymatic assays, in silico molecular docking, and cell-based viability studies, will generate the critical data needed to validate this hypothesis.
Positive results, particularly potent and selective inhibition of tumor-associated CA isoforms (IX, XII) coupled with hypoxia-dependent cellular activity, would establish this compound as a promising lead for further preclinical development. Subsequent steps would include medicinal chemistry efforts for structure-activity relationship (SAR) studies, comprehensive ADME/Tox profiling, and eventual evaluation in in vivo cancer models.
References
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Zhong, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]
-
Pharmaffiliates. (2023). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Available from: [Link]
-
Wikipedia. Trifluoromethyl group. Available from: [Link]
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Galdino, P. M., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PubMed Central. Available from: [Link]
-
Ahmad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Available from: [Link]
-
ResearchGate. (2015). Biological activities of sulfonamides. Available from: [Link]
-
Zhang, J., et al. (2010). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. ResearchGate. Available from: [Link]
-
Nakamura, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]
-
Grembecka, J., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available from: [Link]
-
Popa, M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available from: [Link]
-
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available from: [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. Available from: [Link]
-
Zhang, J., et al. (2010). Efficient Synthesis of Pyridinesulfonamide. Scribd. Available from: [Link]
-
Supuran, C. T. (2016). Carbonic anhydrases and their inhibitors. NIH. Available from: [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
ResearchGate. Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. Available from: [Link]
-
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available from: [Link]
-
Ames, B., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available from: [Link]
-
Encyclopedia.pub. (2025). Docking Analysis in Research for Novel Enzyme Inhibitors. Available from: [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
-
Gieling, R. G., et al. (2024). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available from: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Available from: [Link]
-
Pinzi, L., et al. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. Available from: [Link]
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Available from: [Link]
-
Cox, T. S., et al. (2017). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. NIH. Available from: [Link]
-
Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Electronic Journals Portal of the Association for Science. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]
-
Craciun, G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. NIH. Available from: [Link]
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The Fluorine Effect: Engineering Trifluoromethyl Pyridine Sulfonamides for Enhanced Potency and ADME Profiles
Topic: Role of Trifluoromethyl Group in Pyridine Sulfonamides Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads
Executive Summary
The incorporation of a trifluoromethyl (
Physicochemical Modulation: The "Why" and "How"
The pyridine sulfonamide scaffold is a privileged structure in drug discovery. However, native pyridine rings often suffer from rapid oxidative metabolism and suboptimal lipophilicity. The introduction of a
Electronic Withdrawal and pK Shift
The
-
Pyridine Nitrogen: The basicity is drastically reduced. While unsubstituted pyridine has a pK
5.2, a trifluoromethyl-substituted pyridine often drops to pK < 3.0. This prevents protonation at physiological pH (7.4), improving membrane permeability (neutral species permeate better than cations). -
Sulfonamide Moiety: If the sulfonamide is directly coupled to the ring, the electron-poor pyridine core increases the acidity of the sulfonamide -NH- (lowering its pK
). This is critical for targets like Carbonic Anhydrase, where the sulfonamide anion is the active binding species.
Lipophilicity and Bioisosterism
The
-
The "Fluorous Effect": The C-F bond is non-polarizable, creating a "slick" hydrophobic surface that does not engage in hydrogen bonding but fills hydrophobic pockets in enzymes (e.g., COX-2, CA-IX) with high shape complementarity.
-
Metabolic Blockade: The C-F bond energy (approx. 116 kcal/mol) renders the group inert to CYP450-mediated oxidation, effectively blocking metabolic "hot spots" prone to hydroxylation in methyl analogs.
Quantitative Comparison
| Property | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Van der Waals Radius | 2.0 Å | 2.7 Å | Steric bulk forces conformational lock. |
| Hammett Constant ( | -0.17 | 0.54 | Strong electron withdrawal modulates pK |
| Metabolic Stability | Low (Oxidation prone) | High (Inert) | Extends half-life ( |
| Lipophilicity ( | 0.56 | 0.88 | Increases BBB penetration and protein binding. |
Biological Implications: Case Study in Selectivity
Target Class: Carbonic Anhydrase (CA) Inhibitors
Pyridine sulfonamides are foundational to CA inhibition. The zinc-binding motif (
-
Selectivity Mechanism: The ubiquitous isoform hCA II has a restricted active site entrance. Tumor-associated isoforms (hCA IX and XII) have larger, more hydrophobic pockets.
-
The
Role: Attaching a group to the meta- or para-position of the pyridine ring enhances selectivity for hCA IX over hCA II. The bulky, lipophilic clashes with the hydrophilic residues in hCA II but forms favorable Van der Waals contacts in the hydrophobic pocket of hCA IX.
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: Mechanistic impact of trifluoromethyl substitution on the pharmacophore.
Synthetic Architecture
Constructing
Strategy A: Building Block Assembly (Recommended)
The most reliable method utilizes commercially available 2-chloro-5-(trifluoromethyl)pyridine . The halogen allows for S
Strategy B: Late-Stage Radical Trifluoromethylation (Advanced)
For diversifying existing pyridine sulfonamides, Minisci-type radical substitution is powerful.
-
Reagents: Sodium triflinate (Langlois reagent) + Oxidant (t-BuOOH) or Photocatalyst.
-
Regioselectivity: Radicals prefer electron-deficient heterocycles. In pyridines, the radical attacks the 2- or 4-position.
Master Protocol: Synthesis of N-Substituted Trifluoromethylpyridine Sulfonamide
This protocol describes the synthesis of a sulfonamide scaffold via nucleophilic aromatic substitution (S
Target Molecule: 4-((5-(trifluoromethyl)pyridin-2-yl)amino)benzenesulfonamide (A Celecoxib/Valdecoxib structural hybrid).
Reagents & Equipment
-
Reactants: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), Sulfanilamide (1.2 eq).
-
Base: Lithium bis(trimethylsilyl)amide (LiHMDS) or Cs
CO . -
Solvent: Anhydrous THF or DMF.
-
Catalyst (Optional for difficult substrates): Pd
(dba) / Xantphos (Buchwald-Hartwig conditions).
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Dissolution: Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 mmol) and Sulfanilamide (1.2 mmol) to anhydrous THF (10 mL).
-
Deprotonation: Cool to 0°C. Dropwise add LiHMDS (1.0 M in THF, 2.5 eq). Note: The base must deprotonate the aniline to make it a sufficient nucleophile to attack the electron-poor pyridine.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Checkpoint: The
group activates the 2-position for S Ar, making this reaction proceed smoother than in non-fluorinated analogs.
-
-
Quench & Workup: Quench with saturated NH
Cl (aq). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na SO . -
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO
, gradient 0-40% EtOAc in Hexanes).
Validation Parameters
-
F NMR: Look for a singlet around -62 ppm (characteristic of Ar-
). -
HRMS: Confirm [M+H]
mass. -
Purity: >95% by HPLC (254 nm).
Visualization: Synthetic Workflow
Figure 2: Synthetic workflow for S
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Dunet, J., et al. (2019). Minisci reactions: Versatile tools for the functionalization of heterocycles. European Journal of Organic Chemistry. Link
-
Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews, 114(4), 2432–2506. Link
A Technical Guide to the Physicochemical Properties of Trifluoromethylated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF3) group onto a pyridine scaffold is a cornerstone strategy in modern medicinal chemistry and materials science.[1] This powerful modification dramatically alters the core physicochemical properties of the parent heterocycle, influencing its basicity, lipophilicity, metabolic stability, and solubility.[1][2] Understanding these changes is critical for the rational design of novel pharmaceuticals and agrochemicals with enhanced efficacy, improved pharmacokinetic profiles, and optimized performance characteristics.[3][4][5] This in-depth guide provides a technical overview of these key properties, the mechanistic principles behind them, and standardized protocols for their experimental determination.
The Dominant Influence: Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[6] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect) that pulls electron density away from the pyridine ring.[6][7] This electron-withdrawing nature is quantitatively described by its large positive Hammett constant (σp ≈ 0.54), signifying a profound impact on the electronic landscape of the aromatic system.[4]
This strong electronic pull is the primary driver for the significant shifts observed in the physicochemical properties of trifluoromethylated pyridines compared to their non-fluorinated analogues.
Caption: Logical flow from the CF3 group's electronic nature to its physicochemical impact.
Key Physicochemical Properties
The position of the CF3 group on the pyridine ring (ortho, meta, or para to the nitrogen) significantly modulates its effect.
Basicity (pKa)
The basicity of the pyridine nitrogen is fundamentally linked to the availability of its lone pair of electrons to accept a proton. The strong electron-withdrawing CF3 group reduces the electron density on the nitrogen atom, thereby decreasing its basicity and lowering its corresponding pKa value.
-
Mechanism: The inductive effect of the CF3 group destabilizes the formation of the pyridinium cation (the protonated form), shifting the equilibrium away from protonation and thus making the parent molecule a weaker base.
-
Positional Effects: The effect is most pronounced when the CF3 group is in the 2- or 4-position (ortho or para), where it can exert its maximum electron-withdrawing influence on the nitrogen. The effect is slightly attenuated in the 3-position (meta).
Table 1: Comparison of pKa and logP for Pyridine and Isomeric Trifluoromethylpyridines
| Compound | pKa (of conjugate acid) | logP |
| Pyridine | 5.25 | 0.65 |
| 2-Trifluoromethylpyridine | 1.18 | 1.75 |
| 3-Trifluoromethylpyridine | 2.84 | 1.83 |
| 4-Trifluoromethylpyridine | 1.69 | 1.62 |
Note: Values are representative and can vary slightly based on experimental conditions.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of a drug's ability to cross cell membranes.[8] The trifluoromethyl group is highly lipophilic and its introduction almost invariably increases the logP (partition coefficient) of the parent pyridine.
-
Causality: The fluorine atoms in the CF3 group are poor hydrogen bond acceptors and do not significantly interact with water molecules. This hydrophobic nature drives the molecule to partition into the nonpolar (octanol) phase in a standard shake-flask experiment, resulting in a higher logP value.[7] This modification can enhance metabolic stability, improve binding affinity to therapeutic targets, and increase oral bioavailability.[5][9]
Metabolic Stability
One of the most valuable attributes conferred by trifluoromethylation is enhanced metabolic stability.[5][10] The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[11]
-
Mechanism of Protection: Aromatic rings are common sites of oxidative metabolism (hydroxylation) by CYP enzymes.[10][11] The electron-withdrawing nature of the CF3 group deactivates the pyridine ring, making it less susceptible to electrophilic attack by the activated oxygen species within the CYP active site.[4][11] This "metabolic blocking" at the site of fluorination can significantly increase the half-life of a drug molecule in the body.[10]
Aqueous Solubility
The effect of trifluoromethylation on aqueous solubility is complex. While the increased lipophilicity generally points towards lower aqueous solubility, other factors such as crystal lattice energy and the potential for hydrogen bonding can play a significant role. Often, the introduction of a CF3 group leads to a decrease in aqueous solubility due to its hydrophobic nature.
Spectroscopic Characterization
The presence of the CF3 group provides a unique and powerful handle for spectroscopic analysis, particularly using 19F NMR.
-
19F NMR Spectroscopy: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, making it ideal for NMR studies.[12][13] The chemical shift of the 19F signal is highly sensitive to the local electronic environment.[12] For CF3 groups on a pyridine ring, the signal typically appears in the range of -60 to -70 ppm (relative to CFCl3).[12] This provides an unambiguous confirmation of the group's presence and can be used to monitor reactions or study interactions with biological macromolecules.[13]
-
1H and 13C NMR: The electron-withdrawing effect of the CF3 group causes downfield shifts (to higher ppm values) for the protons and carbons on the pyridine ring, particularly those in close proximity.
Experimental Determination of Physicochemical Properties
Accurate experimental determination of these properties is essential for drug discovery and development. The following are standardized protocols for key measurements.
Caption: A typical experimental workflow for characterizing a new trifluoromethylated pyridine.
Protocol: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a function of the volume of added titrant (an acid or a base).[14][15] The pKa is determined from the inflection point of the resulting titration curve.[16][17]
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Test compound (~1-5 mg)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions[17]
-
0.15 M KCl solution (to maintain constant ionic strength)[17]
-
High-purity water and appropriate organic co-solvent if needed (e.g., methanol, DMSO)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a known volume of water (or co-solvent/water mixture) containing 0.15 M KCl to create a solution of approximately 1 mM.[17]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2, which can interfere with the titration of bases.[16][17]
-
Titration:
-
For a basic compound (like pyridine), titrate the solution by adding small, precise increments of 0.1 M HCl from the burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the equivalence point can be found more accurately from the peak of the first derivative plot (ΔpH/ΔV vs. V), and the pKa determined from that.[18]
Protocol: logD Determination by Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer (typically at pH 7.4 for physiological relevance, yielding logD7.4).[19][20][21]
Materials:
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer, pH 7.4 (e.g., phosphate-buffered saline, pre-saturated with n-octanol)
-
Test compound
-
Vials with Teflon-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[19]
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for 24 hours. Allow the layers to separate completely.[20] This pre-saturation is critical for accurate results.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. The final concentration should be within the linear range of the analytical detector.
-
Partitioning: Cap the vials tightly and shake or vortex them for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[22]
-
Phase Separation: Centrifuge the vials (e.g., 3000 rpm for 2-5 minutes) to ensure complete separation of the two phases.[20]
-
Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in the n-octanol layer ([C]oct) and the aqueous layer ([C]aq) using a calibrated HPLC or LC-MS method.
-
Calculation: The distribution coefficient (D) is calculated as:
-
D = [C]oct / [C]aq
-
logD = log10(D)
-
Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are subcellular fractions containing high concentrations of CYP enzymes.[23][24]
Materials:
-
Pooled human liver microsomes (HLMs)[25]
-
Test compound and positive control compounds (e.g., a rapidly metabolized drug like dextromethorphan)[25]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[25]
-
NADPH regenerating system or NADPH stock solution (cofactor for CYP enzymes)[23][25]
-
Incubator or water bath at 37°C
-
Acetonitrile (or other organic solvent) containing an internal standard to stop the reaction
-
LC-MS/MS for analysis[25]
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare a reaction mixture in buffer containing the microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM).[23][25]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.
-
Initiation: Start the metabolic reaction by adding the NADPH cofactor.[23][25]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a vial containing cold acetonitrile with an internal standard.[23][24] This terminates the reaction and precipitates the proteins. A "minus cofactor" control should be run at the final time point.[23]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated:
-
t½ = 0.693 / k
-
Conclusion
The strategic incorporation of a trifluoromethyl group is a proven and effective method for optimizing the physicochemical properties of pyridine-based molecules. Its strong electron-withdrawing nature profoundly reduces basicity, increases lipophilicity, and crucially, enhances metabolic stability by deactivating the ring to oxidative metabolism. These predictable and potent effects solidify the trifluoromethyl-pyridine scaffold as an indispensable tool for medicinal chemists and researchers aiming to develop next-generation therapeutics and advanced materials. A thorough experimental evaluation of these core properties, using the standardized protocols outlined herein, is a critical step in the validation and progression of any new chemical entity.
References
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved from [Link]
-
Organofluorine chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI. Retrieved from [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]
-
Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2023). ACS Publications. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. Retrieved from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. Retrieved from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]
-
The Trifluoromethyl Group in Medical Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH. Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]
-
19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). eScholarship. Retrieved from [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Retrieved from [Link]
-
CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Retrieved from [Link]
-
Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved from [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? (2023). Reddit. Retrieved from [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved from [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
-
Measured²⁰ log P values for compounds selectively fluorinated... (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]
-
Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]
-
Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved from [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Open Access LMU. Retrieved from [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017). Semantic Scholar. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]
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Methodological & Application
Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide from 2-amino-3-(trifluoromethyl)pyridine
This Application Note is structured to guide researchers through the synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide from 2-amino-3-(trifluoromethyl)pyridine . It prioritizes the Sandmeyer-type Chlorosulfonylation route, which is the industry standard for converting electron-deficient heteroaromatic amines to sulfonamides.
Executive Summary
The synthesis of this compound presents a specific challenge in medicinal chemistry due to the electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl (
This protocol details the Sandmeyer-Meerwein Chlorosulfonylation , a radical-mediated transformation that converts the amino group to a sulfonyl chloride via a diazonium intermediate, followed by amination. We present two methodologies:
-
Method A (Classical): Uses
gas and aqueous acids. Ideal for scale-up and cost-efficiency. -
Method B (Modern): Uses DABSO (DABCO-bis(sulfur dioxide)) and tert-butyl nitrite. Ideal for discovery chemistry, safety, and operational simplicity.
Retrosynthetic Analysis & Strategy
The transformation relies on the instability of the diazonium salt to generate an aryl radical, which is then trapped by sulfur dioxide.
-
Substrate: 2-Amino-3-(trifluoromethyl)pyridine. The ortho-
group reduces the basicity of the amine ( approx. 2-3), requiring highly acidic conditions for effective diazotization. -
Intermediate: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride. Note: This intermediate is hydrolytically unstable and must be processed immediately.
-
Product: this compound.
Reaction Pathway Visualization
Caption: Logical flow of the Sandmeyer-Meerwein chlorosulfonylation sequence.
Method A: Classical Sandmeyer (Scale-Up Protocol)
Best for: Multi-gram to kilogram scale synthesis where cost is a driver and gas handling infrastructure exists.
Reagents & Equipment[1][2][3][4][5][6]
-
Precursor: 2-Amino-3-(trifluoromethyl)pyridine (1.0 equiv)
-
Acids: Conc. HCl (37%) and Glacial Acetic Acid (AcOH)
-
Reagents: Sodium Nitrite (
), Sulfur Dioxide gas ( ), Copper(II) Chloride ( ) -
Solvents: Dichloromethane (DCM) for extraction.
-
Ammonia: 28%
or in Methanol.
Step-by-Step Protocol
Step 1: Diazotization[1]
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, charge Conc. HCl (10 equiv) and AcOH (solvent ratio 1:1 v/v).
-
Addition: Add 2-Amino-3-(trifluoromethyl)pyridine (1.0 equiv). Stir vigorously. The amine may precipitate as the HCl salt; this is normal.
-
Cooling: Cool the mixture to -10°C to -5°C using an acetone/dry ice or glycol bath. Critical: Do not let the temperature rise above 0°C during diazotization to prevent phenol formation.
-
Nitrite Addition: Dropwise add a solution of
(1.2 equiv) in minimal water. Maintain internal temperature < -5°C. -
Aging: Stir for 30–45 minutes at -5°C. The solution should become clear or pale yellow.
Step 2: Chlorosulfonylation (The Meerwein Reaction)
-
SO2 Saturation: In a separate vessel, saturate Glacial AcOH with
gas at 0°C until the weight increase corresponds to ~5-8 equiv of . -
Catalyst: Add
(0.2 equiv) to the solution. -
Transfer: Slowly pour the cold diazonium solution (from Step 1) into the stirring
mixture. Caution: Vigorous evolution of gas will occur. Ensure adequate venting. -
Reaction: Allow the mixture to warm to room temperature (20-25°C) naturally. Stir for 2–3 hours until gas evolution ceases.
Step 3: Work-up and Amination
-
Quench: Pour the reaction mixture onto crushed ice/water.
-
Extraction: Extract immediately with cold DCM (2x). Do not wash with basic solutions yet; the sulfonyl chloride is sensitive.
-
Drying: Dry the organic layer over anhydrous
and filter. Keep the solution cold (0°C). -
Amination: To the stirring DCM solution of the sulfonyl chloride at 0°C, add
(aq, 28%) (5 equiv) or 7N in MeOH dropwise. -
Completion: Stir at RT for 1 hour.
-
Purification: Evaporate solvents. Triturate the residue with water to remove salts, then recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Method B: DABSO-Mediated Synthesis (Bench/Discovery Protocol)
Best for: Discovery chemistry, high-throughput synthesis, and labs avoiding
Reagents
-
DABSO: (1,4-Diazabicyclo[2.2.2]octane sulfur dioxide complex) - 0.6 equiv (provides 1.2 equiv
). -
Oxidant: tert-Butyl nitrite (
) - 1.5 equiv. -
Catalyst: Copper(II) Triflate (
) or - 5-10 mol%. -
Solvent: Acetonitrile (MeCN).
Step-by-Step Protocol
-
Reaction Assembly: In a sealed tube or vial, combine:
-
Acidification: Add Acetic Acid (2.0 equiv) or
(2.0 equiv) to activate the nitrite. -
Diazotization/Coupling: Cool to 0°C. Add
(1.5 equiv) dropwise. -
Heating: Seal the vessel and heat to RT for 1 hour, then optionally to 50°C for 2 hours to drive
extrusion. -
Amination (One-Pot): Cool the mixture to 0°C. Add primary/secondary amine or
in dioxane (3-5 equiv). Stir for 1 hour. -
Work-up: Dilute with EtOAc, wash with water and brine. Concentrate and purify.
Mechanistic Insight & Troubleshooting
Mechanism: Radical Sandmeyer
The reaction proceeds via a Single Electron Transfer (SET) mechanism. The Cu(I)/Cu(II) redox couple is essential.
-
Reduction: The diazonium ion is reduced by Cu(I) to an aryl radical and
. -
Capture: The aryl radical reacts with
to form a sulfonyl radical ( ). -
Oxidation: The sulfonyl radical reacts with Cu(II)-Cl to form the Sulfonyl Chloride and regenerate Cu(I).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Diazonium | Ensure temperature is < -5°C during diazotization. Increase acid concentration. |
| Phenol Byproduct | Incomplete Diazotization | Verify nitrite quality. Ensure reaction time is sufficient before adding to |
| Chloro-impurity | Sandmeyer Chlorination | Competitive reaction where Cl radical attacks instead of |
| No Reaction | Deactivated Amine | The 3- |
Mechanistic Diagram
Caption: Radical chain mechanism showing the critical SO2 capture step vs. chlorination side-reaction.
Safety & Handling
-
Sulfur Dioxide (
): Toxic inhalation hazard. All Method A operations must be performed in a well-ventilated fume hood. -
Diazonium Salts: Potentially explosive if dried. Keep in solution and process immediately.
-
Sulfonyl Chlorides: Corrosive lachrymators. Handle with gloves and eye protection.
References
-
Willis, M. C., et al. (2014). "DABSO-Based Sandmeyer Chlorosulfonylation." Organic Letters, 16(16), 4236–4239. Link
-
Hogan, P. J., & Cox, B. G. (2009). "Aqueous Process for the Preparation of 2-Chlorosulfonyl chlorides." Organic Process Research & Development, 13(5), 875–879. Link
-
Bagal, S. K., et al. (2015). "Synthesis of Pyridine Sulfonamides via Sandmeyer Reaction." Journal of Medicinal Chemistry, 58(15), 5963. Link
-
Pfizer Inc. (2006). "Preparation of biaryl sulfonamides as sodium channel inhibitors." World Intellectual Property Organization, WO2006126081. Link
Sources
Application Note: Purification Techniques for 3-(Trifluoromethyl)pyridine-2-sulfonamide
Abstract
This application note details the purification protocols for 3-(Trifluoromethyl)pyridine-2-sulfonamide (CAS: 104040-76-8), a critical intermediate in the synthesis of sulfonylurea herbicides such as Flazasulfuron and Trifloxysulfuron.[1][2][3] Due to the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, this molecule exhibits specific amphoteric properties that distinguish it from standard benzene sulfonamides.[1] This guide provides a tiered approach to purification: a high-throughput Acid-Base Extraction for bulk crude cleanup, a Recrystallization protocol for polishing, and Flash Chromatography for analytical standard preparation.[1][2]
Chemical Context & Impurity Profile[1][2][3][4][5]
Physicochemical Profile
The presence of the trifluoromethyl (
-
Acidity: The sulfonamide protons are more acidic (pKa
8.0–9.[1][2][3]0) than typical benzenesulfonamides due to the electron-deficient pyridine ring and the inductive effect of the group.[1][3] -
Solubility: Soluble in ethyl acetate, acetone, methanol, and DMSO.[2] Sparingly soluble in non-polar solvents (hexanes) and neutral water.[1][2][3] Soluble in aqueous alkaline solutions (pH > 10).[1][2][3]
Common Impurities
Understanding the synthesis route (typically nucleophilic substitution of 2-chloro-3-(trifluoromethyl)pyridine followed by oxidation and amination) reveals the likely contaminants:
| Impurity Type | Source | Physicochemical Behavior |
| Starting Material | Unreacted 2-chloro-3-(trifluoromethyl)pyridine | Neutral/Lipophilic.[1][2][3] Soluble in organics; insoluble in base.[1][2][3] |
| Hydrolysis Byproduct | 3-(Trifluoromethyl)pyridine-2-sulfonic acid | Highly Acidic/Polar.[1][2][3] Water-soluble.[1][2][3][4] |
| Intermediate | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | Reactive/Labile.[1][2][3][5] Hydrolyzes to sulfonic acid.[1][2][3] |
| Inorganic Salts | Ammonium chloride ( | Water-soluble.[1][2][3] |
Method A: Acid-Base Extraction (The "Chemical Switch")
Best For: Removing neutral starting materials and bulk purification of crude reaction mixtures (>10g scale).[1][2][3]
This method exploits the acidity of the sulfonamide
Reagents
-
Solvent A: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][2][3]
-
Base: 1.0 M Sodium Hydroxide (
)[1][2][3] -
Acid: 1.0 M Hydrochloric Acid (
) or Glacial Acetic Acid[1][2][3] -
Brine: Saturated
solution[1][2][3]
Protocol
-
Dissolution: Dissolve the crude solid in Solvent A (10 mL per gram of solid).
-
Extraction (Salt Formation): Add 1.0 M
(1.2 equivalents relative to theoretical yield).[1][2][3] Shake vigorously. -
Separation: Separate the layers. Keep the Aqueous Phase .
-
Organic Wash: Wash the Aqueous Phase once with fresh Solvent A to remove entrained neutral impurities.[1][2][3] Discard this organic wash.
-
Precipitation: Cool the Aqueous Phase to 0–5°C. Slowly add 1.0 M
dropwise with stirring until pH reaches ~3–4. -
Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water to remove inorganic salts (
).[1][2][3] -
Drying: Dry under vacuum at 45°C.
Workflow Diagram
Caption: Workflow for the selective isolation of sulfonamides using pH-swing extraction.
Method B: Recrystallization (Polishing)
Best For: Final polishing to achieve >99% purity and removing trace colored impurities.[1][2][3]
Sulfonamides often suffer from "oiling out" if the cooling is too rapid.[1][3] The use of a co-solvent system is recommended.[1][3]
Solvent Systems
-
System 1 (Preferred): Ethanol / Water (approx. 3:1 ratio).[1][2][3]
-
System 3 (For highly lipophilic impurities): Toluene (Hot).[1][2][3]
Protocol (EtOH/Water)[1][2][3][4]
-
Reflux: Suspend the semi-pure solid in Ethanol (5 mL/g). Heat to reflux.[1][2][3][6]
-
Titration: If not fully dissolved, add Ethanol in small portions until dissolution is complete.
-
Water Addition: While maintaining reflux, add hot water dropwise until the solution turns slightly turbid (cloud point).
-
Clarification: Add just enough Ethanol to make the solution clear again.[1][2][3]
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (insulate the flask with a towel) to prevent oiling out. Then cool to 4°C.
-
Collection: Filter the crystals and wash with cold 50% EtOH/Water.
Method C: Flash Chromatography (R&D Scale)
Best For: Separating regioisomers or isolating the product from sulfonic acid byproducts if extraction fails.[1][2][3]
Conditions
-
Mobile Phase B: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1][2][3]
-
Loading: Dry load on Celite is recommended due to solubility limits in non-polar solvents.[1][2][3]
Gradient Strategy
Due to the polarity of the sulfonamide, a DCM/MeOH gradient is often superior to Hexane/EtOAc.[1]
| Time (CV) | % Mobile Phase B (MeOH) | Comment |
| 0–2 | 0% | Elute non-polar impurities |
| 2–10 | 0% | Product elution typically starts ~3-4% MeOH |
| 10–15 | 5% | Flush polar byproducts |
Quality Control & Validation
HPLC Method
To confirm purity, use an acidic mobile phase to suppress the ionization of the sulfonamide, ensuring sharp peaks.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Gradient: 5% B to 95% B over 10 minutes.
NMR Validation
-
F NMR: A singlet around -60 to -65 ppm confirms the
group integrity.[1][2][3] -
H NMR (DMSO-d6): Look for the broad singlet (
) around 7.5–8.0 ppm (exchangeable with ).[1][2][3]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Extraction | pH not low enough during precipitation.[1][2][3] | Ensure pH is < 4.[1][2][3] The pyridine ring can buffer the solution; use a pH meter, not just paper.[1] |
| Product "Oils Out" | Cooling too fast during recrystallization.[1][2][3] | Re-heat to dissolve.[1][2][3][9] Add a seed crystal at 50°C. Cool at 5°C/hour. |
| Pink/Red Color | Oxidation of pyridine ring or trace metal contaminants.[1][2][3] | Treat the hot recrystallization solution with activated charcoal, filter hot through Celite. |
| Emulsion in Extraction | Fine particulates or similar densities.[1][2][3] | Add brine to the aqueous layer to increase density difference.[1][2][3] Filter the biphasic mixture through a Celite pad. |
References
-
PubChem. (n.d.).[1][2][3] this compound (Compound).[1][2][3][5][7][10] National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][2]
-
Google Patents. (2007).[1][2][3] CN101020657A - Preparation process of 3-trifluoromethyl-2-pyridyl sulfamide.[1][2][3][5] Retrieved from
-
Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][3] Longman Scientific & Technical.[1][2][3] (General reference for sulfonamide characterization).
Sources
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- 3. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trifluoromethanesulfonamide | 421-85-2 [chemicalbook.com]
- 5. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I) - Eureka | Patsnap [eureka.patsnap.com]
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- 10. researchgate.net [researchgate.net]
Application of 3-(Trifluoromethyl)pyridine-2-sulfonamide in medicinal chemistry
Application Note: Strategic Utilization of 3-(Trifluoromethyl)pyridine-2-sulfonamide in Medicinal Chemistry
Executive Summary
This compound (CAS: 104040-76-8) represents a "privileged scaffold" in modern drug discovery, bridging the gap between physicochemical optimization and target specificity. While historically significant as a precursor for sulfonylurea herbicides (e.g., Flazasulfuron, Trifloxysulfuron), its utility in medicinal chemistry has expanded into the design of Carbonic Anhydrase (CA) inhibitors , Nav1.7 voltage-gated sodium channel blockers , and antiviral agents .
This guide provides a technical roadmap for researchers to leverage this scaffold. The electron-withdrawing nature of the trifluoromethyl (
Physicochemical Profile & "The Fluorine Effect"
The strategic value of this molecule lies in the electronic perturbation caused by the
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 226.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Acidity ( | ~5.8 - 6.5 (Estimated) | Significantly more acidic than benzenesulfonamide ( |
| Lipophilicity | Increased ( | The |
| Metabolic Stability | High | The C3- |
Synthetic Protocols
Protocol A: Scalable Synthesis from 2-Amino-3-(trifluoromethyl)pyridine
Rationale: Direct chlorosulfonation of electron-deficient pyridines is difficult. The diazotization-thiolation route is the industry standard for high purity and yield, avoiding the formation of regioisomers.
Reagents:
-
Starting Material: 2-Amino-3-(trifluoromethyl)pyridine[1]
-
Reagents: Sodium nitrite (
), Hydrochloric acid ( ), Sulfur dioxide ( ), Copper(II) chloride ( ), Ammonia ( ). -
Solvents: Acetic acid, Dichloromethane (DCM).
Step-by-Step Workflow:
-
Diazotization:
-
Dissolve 2-amino-3-(trifluoromethyl)pyridine (1.0 eq) in conc.
(5.0 eq) and acetic acid. Cool to -5°C. -
Add aqueous
(1.1 eq) dropwise, maintaining temperature < 0°C. Stir for 30 min to form the diazonium salt.
-
-
Meerwein Sulfonation (Chlorosulfonyl Formation):
-
Prepare a saturated solution of
in acetic acid containing catalytic (0.05 eq). -
Add the diazonium solution dropwise to the
mixture at 0°C. -
Observation: Evolution of
gas indicates reaction progress. -
Stir at room temperature for 2 hours. Pour into ice water and extract with DCM.
-
-
Amination:
-
Cool the DCM solution of the sulfonyl chloride intermediate to 0°C.
-
Bubble anhydrous
gas or add aqueous ammonium hydroxide (excess) until pH > 9. -
Stir for 1 hour. Acidify carefully to precipitate the product or extract with Ethyl Acetate.
-
-
Purification:
-
Recrystallize from Ethanol/Water to obtain white crystalline solid.
-
Protocol B: Library Generation – Sulfonylurea Synthesis
Application: Synthesis of Nav1.7 inhibitors or kinase inhibitors where the sulfonamide acts as a hydrogen bond donor/acceptor motif.
Reaction:
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous Acetone or DMF.
-
Add Potassium Carbonate (
, 1.5 eq) or DBU (1.1 eq). -
Add the specific Isocyanate (
, 1.1 eq) dropwise. -
Reflux for 2–4 hours. Monitor by TLC (the sulfonylurea is more polar than the starting sulfonamide).
-
Workup: Evaporate solvent, dissolve residue in water, and acidify with 1M
to precipitate the sulfonylurea.
Medicinal Chemistry Applications
Case Study 1: Carbonic Anhydrase (CA) Inhibition
Mechanism: Primary sulfonamides coordinate directly to the Zinc ion (
Case Study 2: Nav1.7 Voltage-Gated Sodium Channels
Context: Nav1.7 is a validated target for neuropathic pain.[4]
Scaffold Utility: The this compound motif serves as a bioisostere for the aryl sulfonamide "head group" found in clinical candidates like PF-05089771 .
Design Logic: The
Visualizations
Figure 1: Synthetic Workflow & Logic
Caption: Step-wise synthesis of the scaffold and its divergent applications in medicinal and agrochemical chemistry.
Figure 2: SAR Decision Tree
Caption: Structure-Activity Relationship (SAR) breakdown illustrating the functional role of each moiety.
References
-
Zhang, J., et al. (2010). "Efficient Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide." Asian Journal of Chemistry. 5
-
Maren, T. H., et al. (1993). "CF3SO2NH2: A very potent inhibitor of carbonic anhydrase II."[6] Molecular Pharmacology. 6[2][4][7][8][9]
-
PubChem. "this compound Compound Summary." National Library of Medicine. 10[2][3][4][11][7][8][9][12][13]
-
Storer, I., et al. (2017). "Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes." Bioorganic & Medicinal Chemistry Letters. 14
-
Supuran, C. T. (2021). "Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties." International Journal of Molecular Sciences. 15[2][3][4][11][7][8][9][12][13]
Sources
- 1. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies [mdpi.com]
- 12. PF-05089771 | NaV1.7 inhibitor | CAS 1235403-62-9 | Nav1.8 voltage-gated sodium channel blocker | Buy PF05089771 from Supplier InvivoChem [invivochem.com]
- 13. Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents | MDPI [mdpi.com]
- 14. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity Assays for Trifluoromethylated Compounds
<
Introduction: The Trifluoromethyl Group in Modern Drug Discovery
The incorporation of the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a compound's pharmacological profile.[1][2] The strong electron-withdrawing nature of the CF3 group can alter the acidity of nearby functional groups, influencing molecular interactions.[1] Furthermore, its high lipophilicity often improves a drug's ability to permeate cell membranes, potentially increasing bioavailability and efficacy.[1][3][4] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly stable and resistant to metabolic degradation.[3][4][5] This increased metabolic stability can lead to a longer drug half-life.[1][4]
However, these same properties that make trifluoromethylated compounds attractive as drug candidates also necessitate a thorough evaluation of their potential cytotoxicity. The increased lipophilicity could lead to non-specific membrane interactions, and while metabolically stable, the compound or its minor metabolites could have off-target effects. Therefore, a multi-faceted approach to cytotoxicity testing is crucial to accurately profile the safety of these promising therapeutic agents.
This guide provides an in-depth overview of key cytotoxicity assays and detailed protocols tailored for the evaluation of trifluoromethylated compounds, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Cytotoxicity Assays
A primary screen for cytotoxicity is the essential first step in evaluating any new compound. This typically involves assessing cell viability and membrane integrity.
Metabolic Activity as an Indicator of Cell Viability: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7]
Causality Behind Experimental Choices: This assay is often a first-line choice due to its simplicity, cost-effectiveness, and high-throughput capability.[8][9] It provides a good overall picture of cell health. However, it's important to be aware that compounds can interfere with the MTT reduction reaction. Therefore, appropriate controls are essential. For trifluoromethylated compounds, which can be hydrophobic, ensuring complete solubilization of the formazan product is critical for accurate results.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.[6][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11] Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation: Example MTT Assay Results
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 50 | 0.42 | 33.6 |
| 100 | 0.15 | 12.0 |
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[12][13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[14] The amount of formazan is directly proportional to the amount of LDH released and, therefore, the extent of cytotoxicity.[14]
Causality Behind Experimental Choices: The LDH assay is a valuable tool for assessing cytotoxicity because it directly measures membrane damage, a hallmark of necrosis.[12] It is a non-radioactive alternative to the 51Cr-release assay.[12] This assay is particularly useful for confirming results from metabolic assays like the MTT and for distinguishing between cytotoxic and cytostatic effects. For trifluoromethylated compounds, which may have membrane-disrupting properties due to their lipophilicity, the LDH assay is a critical component of the cytotoxicity assessment.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the collected supernatant to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-520 nm using a microplate reader.[12]
-
Controls: It is essential to include the following controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided with most kits).
-
Background control: Culture medium without cells.
-
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Experimental Workflow: Primary Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening of trifluoromethylated compounds.
Part 2: Mechanistic Cytotoxicity Assays
Once initial cytotoxicity is established, the next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism of action for many anti-cancer drugs.
Measuring Apoptosis: Caspase-Glo® 3/7 Assay
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15] The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[15] Cleavage of this substrate by active caspases-3 and -7 releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[15] The intensity of the light produced is directly proportional to the amount of caspase-3 and -7 activity.
Causality Behind Experimental Choices: This "add-mix-measure" assay is highly sensitive and has a simple protocol, making it suitable for high-throughput screening.[15] Its high sensitivity allows for the detection of apoptosis at earlier time points than assays that measure later events like DNA fragmentation. For trifluoromethylated compounds being developed as anti-cancer agents, demonstrating the induction of apoptosis is a critical step in elucidating their mechanism of action.
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[16] Allow the reagent to equilibrate to room temperature before use.[16]
-
Assay Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[16]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to caspase activity. Data can be expressed as fold-change in caspase activity compared to the vehicle-treated control.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified overview of the caspase cascade in apoptosis.
Part 3: Considerations for Trifluoromethylated Compounds
The unique physicochemical properties of trifluoromethylated compounds warrant special consideration during cytotoxicity testing.
-
Solubility: Due to their often-increased lipophilicity, these compounds may have limited solubility in aqueous media. It is crucial to ensure that the compound is fully dissolved in the stock solution (typically in DMSO) and does not precipitate upon dilution in the culture medium. A preliminary solubility test is recommended.
-
Compound Interference: As with any chemical compound, there is a potential for interference with the assay chemistry. For colorimetric assays like MTT and LDH, it is advisable to run a cell-free control with the compound to check for any direct reaction with the assay reagents that could lead to a false positive or negative result.
-
Metabolic Activation: While the CF3 group itself is generally stable, the parent molecule can still be metabolized by cellular enzymes like cytochrome P450s.[4] In some cases, this metabolic activation could lead to the formation of reactive metabolites that are more cytotoxic than the parent compound. If unexpected cytotoxicity is observed, further investigation into the metabolic fate of the compound may be necessary.
Summary and Best Practices
A comprehensive assessment of the cytotoxicity of trifluoromethylated compounds requires a multi-assay approach. The following table summarizes the recommended assays and their primary endpoints.
| Assay | Principle | Endpoint Measured | Key Considerations for Trifluoromethylated Compounds |
| MTT | Enzymatic reduction of tetrazolium salt | Metabolic activity, cell viability | Potential for compound interference, ensure complete formazan solubilization. |
| LDH | Measurement of released lactate dehydrogenase | Membrane integrity, necrosis | Important for assessing potential membrane-disrupting effects. |
| Caspase-Glo® 3/7 | Luminescent detection of caspase activity | Apoptosis | Highly sensitive method to determine the mechanism of cell death. |
By employing a combination of these assays and being mindful of the specific properties of trifluoromethylated compounds, researchers can obtain a robust and reliable cytotoxicity profile, which is essential for the advancement of these promising molecules in drug discovery and development.
References
- de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. Retrieved from [Link]
- BenchChem. (2025). Application Note: Protocols for the Cellular Evaluation of Trifluoromethylphenyl Compounds.
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- ResearchGate. (n.d.). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
- Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.
-
SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
- Hamon, J., et al. (2013). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-11.
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6293.
- Gorshkov, V., et al. (2020). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 10(42), 25066-25078.
-
National Center for Biotechnology Information. (n.d.). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Retrieved from [Link]
-
Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]
- Wieczorek, Z., et al. (2018). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. Dalton Transactions, 47(34), 11776-11787.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of Trifluoromethyl Groups in Enhancing Drug Efficacy. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Journal of the American Chemical Society. (2026, February 6).
-
PubMed. (n.d.). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Retrieved from [Link]
- ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
PubMed. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Retrieved from [Link]
-
ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. Retrieved from [Link]
- ResearchGate. (2023, June 15). Future challenges and opportunities with fluorine in drugs?.
-
National Center for Biotechnology Information. (n.d.). N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity. Retrieved from [Link]
-
YouTube. (2020, August 23). off-target effects. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: 3-(Trifluoromethyl)pyridine-2-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot effectively and optimize your yield. This compound is a critical intermediate, notably in the production of sulfonylurea herbicides like flazasulfuron, making a robust and high-yielding synthetic route highly valuable.[1]
Section 1: The Core Synthetic Pathway - A Mechanistic Overview
The most common and cost-effective route to this compound begins with 2-Amino-3-(trifluoromethyl)pyridine.[1] The synthesis is typically performed in three distinct steps: Diazotization, Sulfochlorination, and Amination. While alternative starting materials like 2-chloro-3-(trifluoromethyl)pyridine exist, they are often more expensive, making the following pathway the preferred industrial and laboratory method.[1]
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific, common problems encountered during the synthesis.
Step 1: Diazotization
Question: My diazotization reaction is giving a low yield of the diazonium salt, and I'm observing significant gas evolution and a dark-colored solution. What's going wrong?
Answer: This is a classic issue related to the instability of the diazonium salt. The key to a successful diazotization is rigorous temperature control.
-
Causality: Pyridinium diazonium salts are thermally labile. If the temperature rises above the optimal range (typically -5 to 5 °C), the diazonium group (-N₂⁺) can be prematurely lost as nitrogen gas (N₂).[1] The resulting pyridyl cation is highly reactive and can react with water in the acidic medium to form an unwanted hydroxypyridine byproduct or polymerize into dark, tarry substances. Diazotization reactions can be exothermic, and inefficient cooling can lead to a runaway reaction.
-
Troubleshooting Actions:
-
Verify Temperature Control: Ensure your cooling bath (e.g., ice-salt or a cryocooler) can maintain the reaction temperature at or below 5 °C throughout the addition of sodium nitrite.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly beneath the surface of the reaction mixture. This prevents localized temperature spikes and minimizes the risk of nitrous acid decomposition.
-
Choice of Acid: While various acids like hydrochloric, sulfuric, or phosphoric acid can be used, hydrochloric acid is common.[1] Ensure you are using a sufficient molar excess of acid to keep the medium strongly acidic, which stabilizes the diazonium salt and prevents premature coupling reactions.
-
Monitor for NOx Fumes: The appearance of brown nitrogen oxide (NOx) fumes indicates that the nitrous acid (formed from NaNO₂ and acid) is decomposing. This can happen if the temperature is too high or if the nitrite is added too quickly.
-
Step 2: Sulfochlorination (Sandmeyer-type Reaction)
Question: The conversion of my diazonium salt to the sulfonyl chloride is incomplete, resulting in a low yield. How can I improve this step?
Answer: Low yield in this copper-catalyzed sulfochlorination step often points to issues with the catalyst, the sulfur dioxide source, or competing side reactions.
-
Causality: This reaction follows a Sandmeyer-type mechanism where a copper(I) species is believed to be the active catalyst. The diazonium salt is converted to the sulfonyl chloride via a radical or organocopper intermediate. The efficiency of this process is highly dependent on the reaction conditions.
-
Troubleshooting Actions:
-
Catalyst Activity: Use a high-purity copper(II) chloride catalyst. The active catalytic species is often considered to be copper(I), which is formed in situ. Ensure the catalyst is fully dissolved.
-
Sulfur Source: The reaction is typically performed by bubbling sulfur dioxide (SO₂) gas into the solution or by using a sulfite/bisulfite salt.[1] Ensure a continuous and sufficient supply of SO₂. If using a salt, ensure it is of high quality and that the stoichiometry is correct.
-
Solvent System: The choice of solvent is critical. Often, the reaction is performed in a mixture of the acidic aqueous solution from the diazotization step and an organic solvent like toluene or dichloromethane to extract the product as it forms.[1] This can improve yield by removing the product from the reactive aqueous phase.
-
Control Side Reactions: The primary competing reaction is the reduction of the diazonium salt to 3-(trifluoromethyl)pyridine. This can be minimized by maintaining the optimal temperature and ensuring the immediate availability of the sulfur source and catalyst upon addition of the diazonium salt solution.
-
Caption: Troubleshooting flowchart for low yield in the sulfochlorination step.
Step 3: Amination
Question: During the amination of the sulfonyl chloride, my yield is low, and I'm isolating a significant amount of a water-soluble impurity. What is happening?
Answer: This issue strongly suggests that the primary competing reaction, hydrolysis of the sulfonyl chloride, is outcompeting the desired amination.
-
Causality: 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride is a reactive electrophile. It can react with ammonia (a nucleophile) to form the desired sulfonamide, but it can also react with water (another nucleophile) to hydrolyze back to the corresponding sulfonic acid. The sulfonic acid is highly water-soluble and will be lost during a standard organic extraction, leading to a low isolated yield of the product. This hydrolysis is often accelerated by higher temperatures.
-
Troubleshooting Actions:
-
Temperature Control: The amination reaction is exothermic. The reaction should be performed at a low temperature (e.g., 0-10 °C) by adding the sulfonyl chloride solution slowly to a cooled, concentrated solution of ammonia.[2]
-
Ammonia Concentration: Use a concentrated source of ammonia, such as concentrated ammonium hydroxide or anhydrous ammonia in an appropriate solvent. Using a more concentrated source increases the likelihood of a productive collision with an ammonia molecule over a water molecule.
-
Anhydrous Conditions: For maximum yield, consider using anhydrous ammonia gas bubbled through a solution of the sulfonyl chloride in an anhydrous organic solvent (e.g., THF, Dichloromethane). This eliminates water from the reaction, preventing hydrolysis.
-
pH Control during Workup: After the reaction, ensure the pH is appropriate during the workup. The sulfonamide product is weakly acidic and can be deprotonated under strongly basic conditions, affecting its solubility.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: Safety is paramount.
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. They should always be kept in solution and used immediately after preparation. Do not attempt to isolate the diazonium salt intermediate.
-
Sulfur Dioxide (SO₂): SO₂ is a toxic and corrosive gas. All manipulations involving SO₂ must be conducted in a well-ventilated fume hood.
-
Reagents: Handle all acids, solvents, and chlorinated reagents with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: How can I effectively monitor the progress of each reaction step? A2: Thin Layer Chromatography (TLC) is an excellent tool for monitoring these reactions. A typical mobile phase would be a mixture of hexane and ethyl acetate.
| Reaction Step | Starting Material (Approx. Rf) | Product (Approx. Rf) | Notes |
| Diazotization | 2-Amino-3-(trifluoromethyl)pyridine (0.4) | Diazonium Salt (N/A) | Monitor the disappearance of the starting amine spot. The salt is ionic and will not move from the baseline. |
| Sulfochlorination | Diazonium Salt (N/A) | Sulfonyl Chloride (0.7) | Monitor for the appearance of the higher-Rf sulfonyl chloride product. |
| Amination | Sulfonyl Chloride (0.7) | Sulfonamide (0.3) | Monitor for the disappearance of the sulfonyl chloride and the appearance of the more polar sulfonamide product. |
| Note: Rf values are illustrative and will vary based on the exact TLC plate and solvent system. |
Q3: What is the impact of starting material purity on the overall synthesis? A3: The purity of the initial 2-Amino-3-(trifluoromethyl)pyridine is crucial. Impurities can interfere with the diazotization reaction, potentially consuming the nitrous acid or leading to undesirable side products that are difficult to remove in later stages. Always use a starting material of known purity (≥97% is recommended) or purify it by recrystallization or chromatography before use.
Section 4: Detailed Experimental Protocol
This protocol is a synthesized example based on common procedures described in the literature.[1][2] Researchers should adapt it based on their specific laboratory conditions and scale.
Step 1: Diazotization and Sulfochlorination
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-(trifluoromethyl)pyridine (1.0 mol) in a mixture of concentrated hydrochloric acid (3.0 mol) and water. Cool the mixture to -5 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 mol) in water. Add this solution dropwise to the cooled pyridine suspension over 1-2 hours, ensuring the temperature does not exceed 0 °C. Stir for an additional 30 minutes at this temperature.
-
Sulfochlorination: In a separate, larger reactor, prepare a solution of copper(II) chloride (0.1 mol) in water and cool it to 5 °C. Bubble sulfur dioxide gas through this solution for 15-20 minutes.
-
Reaction: Slowly add the cold diazonium salt solution from Step 2 to the SO₂/CuCl₂ solution. The addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Extract the reaction mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. The solvent can be carefully removed under reduced pressure to yield crude 3-(trifluoromethyl)pyridine-2-sulfonyl chloride, which should be used immediately in the next step.
Step 2: Amination
-
Preparation: Cool a flask of concentrated ammonium hydroxide (5.0 mol) to 0 °C in an ice bath.
-
Reaction: Dissolve the crude sulfonyl chloride from the previous step in a minimal amount of THF or dichloromethane. Add this solution dropwise to the cold ammonium hydroxide with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Precipitation & Isolation: After the addition is complete, stir the mixture for 1 hour as it slowly warms to room temperature. The product will often precipitate as a solid. Collect the solid by filtration.
-
Purification: Wash the filtered solid with cold water and then a small amount of cold diethyl ether to remove impurities. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
References
- CN101020657A - Preparation process of 3-trifluoromethyl-2-pyridyl sulfamide.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Zhang, J., Xu, D., Wu, J., & Su, H. (2010). Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Asian Journal of Chemistry, 22(1), 826-828. [Link]
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine.
Sources
Technical Support Center: Pyridine Functionalization Series
Ticket ID: PYR-SULF-003 Subject: Troubleshooting Side Reactions & Yield Loss in Pyridine Sulfonation Status: Open / Level 2 Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The "Inertness Trap"
Welcome to the technical support guide for pyridine sulfonation. If you are experiencing low yields, black reaction mixtures, or inseparable salts, you are likely battling the fundamental "Inertness Trap" of the pyridine ring.[1]
The Core Problem: Pyridine is
This guide details the mechanism of these failures, how to mitigate them using mercury-catalyzed protocols, and modern mercury-free alternatives.[1]
Module 1: Critical Side Reactions & Troubleshooting
The following side reactions are the primary causes of failure in direct sulfonation (Oleum/HgSO₄ method).
1. Oxidative Degradation (The "Black Tar" Scenario)
-
Symptoms: Reaction mixture turns opaque black; massive evolution of SO₂ gas; yield <10%.[1]
-
Mechanism: At temperatures
, free SO₃ acts as an oxidant rather than an electrophile.[1] It attacks the C-C bonds of the pyridine ring, fragmenting it into ammonium sulfate, CO₂, and amorphous carbon (tar).[1] -
Corrective Action:
2. Desulfonation (The "Disappearing Product")
-
Symptoms: Reaction shows conversion by HPLC, but product vanishes after aqueous workup/heating.[1][2]
-
Mechanism: Sulfonation is reversible.[1][3]
Diluting the oleum mixture with water generates high heat. If the quenched mixture is heated (e.g., for recrystallization) while still highly acidic, the sulfonic acid group is hydrolyzed off.[1] -
Corrective Action:
-
Quench Cold: Pour the reaction mixture onto ice, not water.
-
Neutralize Early: Adjust pH to ~3-4 (isoelectric point) or form the Ca/Na salt before any heating steps.
-
3. Di-pyridyl Sulfone Formation
-
Symptoms: Insoluble precipitate forms during the reaction; mass spec shows dimer (
).[1] -
Mechanism: The newly formed Pyridine-3-sulfonic acid acts as a nucleophile toward another activated pyridine ring, linking them via the sulfonyl group.[1]
-
Corrective Action: This is concentration-dependent.[1] Dilute the pyridine in higher volumes of Oleum (20% SO₃) to favor the interaction with SO₃ over other pyridine molecules.
Module 2: Experimental Protocols
Protocol A: The Classical Mercury-Catalyzed Route (Direct)
Best for: Large scale, low cost, when Hg waste disposal is available.[1]
-
Setup: Flame-dried flask, mechanical stirrer, reflux condenser.
-
Reagents: Pyridine (1.0 eq), HgSO₄ (0.03 eq), Oleum (20% free SO₃, 3.0 eq).
-
Addition: Add HgSO₄ to Oleum. Add Pyridine dropwise at
(Exothermic!).[1] -
Reaction: Heat to
for 16-24 hours. -
Workup (Critical):
Protocol B: The "Green" Mercury-Free Route (Indirect)
Best for: Pharma/MedChem where Hg traces are unacceptable.
Instead of forcing electrophilic substitution on a deactivated ring, this route uses Nucleophilic Aromatic Substitution (S_NAr) on an activated N-oxide.[1]
-
Oxidation: Convert 3-chloropyridine to 3-chloropyridine-N-oxide using H₂O₂/Acetic Acid.
-
Substitution: React with
(Sodium Bisulfite) in water/methanol at reflux. The sulfite displaces the chloride.[1] -
Reduction: Reduce the N-oxide using Raney Nickel/H₂ or Fe/Acetic acid to yield Pyridine-3-sulfonic acid.[1]
Module 3: Diagnostic Visualization
Figure 1: The Reactivity Landscape & Failure Modes
This diagram illustrates the energy barriers and the specific pathways leading to side products.
Caption: Fig 1. The Kinetic Fork. The reaction must be steered toward Hg-Coordination to avoid the inert Pyridinium trap or oxidative tarring.
Module 4: Comparative Data & FAQs
Yield & Condition Comparison Table
| Method | Reagents | Temp | Typical Yield | Major Side Reaction |
| Direct (Uncatalyzed) | Oleum (65%) | 300°C+ | <20% | Massive charring, ring opening |
| Direct (Hg-Catalyzed) | Oleum / HgSO₄ | 230°C | 50-70% | Hg contamination, Desulfonation |
| Indirect (N-Oxide) | NaHSO₃ / Raney Ni | 80-100°C | 75-85% | Over-reduction of N-oxide |
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine-N-oxide for direct sulfonation with Oleum? A: You can, but it is not recommended.[1] While the N-oxide is more reactive to nitration (at C-4), direct sulfonation still requires harsh conditions and often results in deoxygenation or complex mixtures.[1] The "Indirect S_NAr" route (Protocol B) is far superior for N-oxides.
Q: How do I remove the Mercury catalyst completely?
A: Standard filtration is insufficient.[1] You must precipitate the mercury as sulfide.[1] After quenching the reaction with water, bubble H₂S gas or add sodium sulfide (
Q: My product is a solid block in the flask. How do I get it out? A: Pyridine sulfonic acids have high melting points (>300°C) and low solubility in organic solvents.[1] Do not try to scrape it out.[1] Dissolve the mass by adding water and adjusting the pH to 7 with NaOH (forming the sodium salt), which is highly water-soluble. You can then recrystallize or pass it through an ion-exchange resin.[1]
References
-
McElvain, S. M., & Goese, M. A. (1943).[1] The Sulfonation of Pyridine. Journal of the American Chemical Society, 65(11), 2233–2236.[1]
-
Scriven, E. F. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165-314.[1] (Standard Reference for Pyridine Reactivity).[1]
-
Place, M., et al. (Multi-step N-oxide route methodology).[1] See general methodology in: Journal of Organic Chemistry regarding "Nucleophilic substitution of 3-chloropyridine N-oxide".
-
BenchChem Technical Protocols. (2025). Sulfonation of Pyridine to yield 3-Pyridinesulfonic acid.
Disclaimer: This guide involves the use of Oleum and Mercury, which are extremely hazardous.[1][8] All procedures must be performed in a functioning fume hood with full PPE.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. d-nb.info [d-nb.info]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-(Trifluoromethyl)pyridine-2-sulfonamide
Ticket Reference: CAS-104040-76-8 | Status: Resolved Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
You are working with 3-(Trifluoromethyl)pyridine-2-sulfonamide , a scaffold widely used in fragment-based drug discovery (e.g., NaV1.7 inhibitors) and agrochemical synthesis (e.g., Flazasulfuron intermediates).[1][2][3]
While sulfonamides are generally robust, this specific molecule possesses a "Trojan Horse" instability: the 3-trifluoromethyl (
This guide replaces generic advice with chemically specific troubleshooting for this fluorinated heterocycle.
Part 1: Solubility & Solvent Compatibility
User Query: "My compound precipitates when I add it to PBS (pH 7.4). Why isn't it dissolving like standard sulfonamides?"
Technical Insight:
This molecule is amphoteric but predominantly acidic due to the electron-withdrawing nature of the
-
The Sulfonamide (
): The is approximately 8.0–8.7 . At pH 7.4, a significant portion remains protonated (neutral) and hydrophobic. -
The Pyridine Ring: The nitrogen is weakly basic, but the adjacent sulfonyl and
groups drain its electron density, making it a poor proton acceptor.
Troubleshooting Matrix:
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| DMSO (Anhydrous) | Excellent | Low | Preferred Stock Solvent. Stable for months at -20°C. |
| Methanol / Ethanol | Good | Moderate | Caution. Avoid prolonged storage. Nucleophilic attack by alkoxides is possible if base is added. |
| Water (pH < 7) | Poor | Low | Insoluble. Will precipitate as a white solid.[4][5] |
| Water (pH > 9) | Good | Moderate | Soluble as the anion ( |
| DMF / DMAc | Excellent | Low | Good alternative to DMSO, but harder to remove lyophilically. |
Correct Dissolution Protocol:
-
Stock: Dissolve solid to 10–50 mM in 100% DMSO .
-
Dilution: When diluting into aqueous buffer, ensure the final pH is > 8.0 if high concentration (>100 µM) is required, or keep DMSO concentration >1% to maintain solubility of the neutral species.
Part 2: Stability & Degradation Mechanisms
User Query: "I see a new peak at RRT 0.85 after leaving the solution in methanol/base overnight. Is this hydrolysis?"
Technical Insight:
It is likely not hydrolysis. It is Nucleophilic Aromatic Substitution (
-
The Pyridine Nitrogen (pulls electrons).
-
The Ortho-
group (strongly electronegative).
If you use a nucleophilic solvent (like Methanol) with a base, the methoxide ion (
Visualizing the Degradation Pathway
Caption: Figure 1. Reaction pathways. The green path represents safe ionization. The red path is the irreversible
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a TR-FRET assay with primary amines (e.g., Lysine residues)?
-
Answer: Yes, but with caveats. Under physiological conditions (pH 7.4, 37°C), the reaction with amines is slow. However, if you incubate at high temperatures (>50°C) or high pH (>9), the amine may attack the C2 position, displacing the sulfonamide.
-
Action: Keep incubation times < 4 hours and temperature
37°C.
Q2: How do I store the powder? It seems hygroscopic.
-
Answer: Sulfonamides can form hydrates. The
group increases lipophilicity but the sulfonamide is polar. -
Action: Store at 4°C or -20°C under desiccant. If the powder clumps, it has likely absorbed water, which won't degrade it chemically but will affect weighing accuracy. Dry under vacuum before critical weighing.
Q3: My LC-MS shows a Split Peak. Is it degrading?
-
Answer: Likely not. This is often an ionization artifact .
-
In acidic mobile phase (Formic acid), the pyridine N is protonated (
). -
The sulfonamide can also deprotonate in the source.
-
Fix: Ensure your mobile phase is well-buffered. Use 0.1% Formic Acid consistently. If peak splitting persists, the compound may be separating from a metal impurity (sulfonamides bind metals) or existing in equilibrium with a tautomer (less likely for this specific scaffold but possible).
-
Part 4: Validated Analytical Method (HPLC)
To confirm purity without inducing degradation during the run, use this "Soft" method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps it protonated/neutral).
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent potential
in the source/column if heating is used). -
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 265 nm (Pyridine absorption).
References
-
PubChem Compound Summary. (2024). This compound (CID 13910921).[1] National Center for Biotechnology Information. [Link]
-
Białk-Bielińska, A., et al. (2012).[6] Hydrolysis of sulphonamides in aqueous solutions.[6][7] Journal of Hazardous Materials. (Demonstrates general hydrolytic stability of the sulfonamide bond). [Link]
-
Master Organic Chemistry. (2018).
): Introduction and Mechanism. (Foundational mechanism for electron-deficient pyridine degradation). [Link]
Sources
- 1. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)-2-pyridinesulfonamide CAS#: 104040-76-8 [m.chemicalbook.com]
- 3. 3-(Trifluoromethyl)-2-pyridinesulfonamide | 104040-76-8 [chemicalbook.com]
- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 5. Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Trifluoromethyl)pyridine-2-sulfonamide Stability & Handling
Executive Summary
Welcome to the technical support hub for 3-(Trifluoromethyl)pyridine-2-sulfonamide (often abbreviated as TPSA or 3-TF ). As a key intermediate in the synthesis of sulfonylurea herbicides (e.g., Flazasulfuron) and pharmaceutical scaffolds, this compound presents a unique stability profile driven by the electronic push-pull effects of the electron-withdrawing trifluoromethyl (
This guide addresses the specific decomposition pathways you may encounter: hydrolytic cleavage , nucleophilic aromatic substitution (
Module 1: Stability Profile & Decomposition Pathways
Q1: What are the primary degradation products I should look for in LC-MS?
A: Under standard laboratory conditions, degradation is driven by the activation of the pyridine ring. You should monitor for three primary pathways:
-
Acidic/Basic Hydrolysis (Pathway A):
-
Conditions: Strong acid (
) or strong base ( ) with heat. -
Product:3-(Trifluoromethyl)pyridine-2-sulfonic acid (and eventually 2-hydroxy-3-(trifluoromethyl)pyridine if desulfonation occurs).
- bond. While sulfonamides are generally robust, the electron-deficient pyridine ring accelerates this process under forcing conditions.
-
-
Nucleophilic Displacement (Pathway B - Critical for Synthesis):
-
Conditions: Presence of strong nucleophiles (alkoxides, thiols, amines) in basic media.
-
Product: 2-Substituted-3-(trifluoromethyl)pyridines (displacement of the sulfonamide group).
-
Mechanism:[1][2][3][4][5][6][7] The
position is highly electrophilic due to the ortho-nitrogen and the adjacent group. The sulfonamide group can act as a leaving group (as sulfite/sulfinate) in an reaction.
-
-
Thermal Desulfonylation (Pathway C):
Visualizing the Pathways
The following diagram details the mechanistic flow of these decomposition routes.
Caption: Mechanistic divergence of this compound under stress conditions.
Module 2: Troubleshooting Experimental Issues
Q2: I am seeing a "ghost peak" at [M-16] or [M-64] in my mass spec. Is this degradation?
A: Not necessarily. This is often an ionization artifact, but it can indicate thermal instability in the source.
| Observation ( | Diagnosis | Action Required |
| [M-17] (Loss of | Cyclization Artifact. In the MS source, the sulfonamide nitrogen may attack the pyridine ring or | Lower desolvation temperature. Check NMR to confirm bulk purity. |
| [M-64] (Loss of | Thermal Desulfonylation. Occurs in the GC inlet or APCI source. | Switch to ESI (Electrospray Ionization) with lower source temps. Do not use GC-MS. |
| [M+1] (Parent) | Stable Molecule. | Proceed. The compound is stable.[9] |
Q3: My coupling reaction yield is low (<30%), and I see the starting amine remaining.
A: You are likely experiencing competitive
Corrective Protocol:
-
Switch Bases: Move from strong alkoxides (e.g.,
) to non-nucleophilic bases like DBU or . -
Solvent Choice: Avoid nucleophilic solvents (alcohols). Use aprotic polar solvents like Acetonitrile (MeCN) or DMF .
-
Temperature Control: Keep reaction temperatures below
to prevent side reactions.
Module 3: Storage & Handling Protocols
Q4: Can I store this compound in solution?
A: Aqueous storage is risky. DMSO or Methanol stock solutions are preferred but have limitations.
-
Solid State: Stable for >2 years at room temperature if kept dry. Hygroscopic nature requires desiccation.
-
DMSO/DMF: Stable for months at
. -
Methanol/Ethanol: Avoid for long-term storage. Slow solvolysis (formation of 2-methoxy-3-(trifluoromethyl)pyridine) can occur over weeks at room temperature due to the activated pyridine ring.
Self-Validating Storage Test:
Dissolve 5 mg in your storage solvent. Run a
-
Pass Criteria: Purity change
. -
Fail Criteria: Appearance of des-sulfonamide pyridine peak.
Module 4: Synthesis & Purification Logic
Q5: How do I remove the sulfonic acid impurity formed during hydrolysis?
A: The sulfonic acid byproduct is highly polar and acidic. Standard silica chromatography often fails to separate it cleanly due to streaking.
Recommended Purification Workflow:
-
Liquid-Liquid Extraction (LLE):
-
Acidify the mixture to pH 3-4.
-
Extract the sulfonamide (product) into Ethyl Acetate . The sulfonic acid tends to remain in the aqueous phase or partition poorly.
-
Note: Do not go to pH < 1, or you accelerate further hydrolysis.
-
-
Reverse Phase (C18):
-
Use a gradient of Water (0.1% Formic Acid) / Acetonitrile.
-
The Sulfonic acid elutes near the void volume (very early).
-
The Sulfonamide elutes significantly later due to the lipophilic
group.
-
Workflow Diagram: Purification Strategy
Caption: Optimized extraction protocol to isolate this compound from hydrolytic byproducts.
References
-
PubChem. (n.d.).[10] this compound.[6][10][11] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021).[5] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved October 26, 2023, from [Link]
- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on mechanisms in electron-deficient heterocycles).
- Vertex AI Search. (2023). Synthesis and stability of pyridine sulfonamides.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. biosynth.com [biosynth.com]
- 10. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preventing charring during high-temperature pyridine sulfonation
Topic: Prevention of Charring & Process Optimization
Introduction: The Thermodynamics of "The Black Tar"
Why this reaction is difficult:
Sulfonating pyridine is chemically counter-intuitive. The nitrogen atom, being electronegative, deactivates the ring toward electrophilic substitution. Upon adding sulfuric acid/oleum, pyridine is immediately protonated to form the pyridinium ion (
The Charring Paradox:
To overcome the activation energy barrier of the pyridinium salt, you must apply extreme heat (>230°C). However, at these temperatures, free pyridine (present in equilibrium) and organic impurities are susceptible to oxidative degradation by
The Goal: Maintain a temperature window high enough to drive sulfonation but low enough (and oxygen-free) to prevent oxidative polymerization.
Module 1: Mechanistic Pathways & Critical Control Points
Visualizing the Competition: Sulfonation vs. Charring
The following diagram illustrates the kinetic competition occurring in your reactor. Charring is not a random event; it is a side-reaction pathway favored by specific conditions.
Figure 1: Reaction pathway showing the competition between the desired sulfonation (via Pyridinium) and charring (via oxidation of free Pyridine).
Module 2: Optimized Experimental Protocol
Guideline: This protocol utilizes a Staged Addition method to minimize the concentration of free oxidizer (
Reagents & Equipment
-
Substrate: Pyridine (Dry, <0.1% water).
-
Sulfonating Agent: Oleum (20% free
).[1] Note: 65% Oleum is too aggressive and increases charring risk. -
Catalyst: Vanadium Pentoxide (
) or Mercury(II) Sulfate ( ).-
Note:
is the classical standard but toxic. is the modern industrial preference [1][2].
-
-
Equipment: 3-Neck flask, Mechanical Stirrer (Teflon), Thermocouple well, Dropping funnel (pressure-equalizing).
Step-by-Step Workflow
| Phase | Step | Action | Technical Rationale (The "Why") |
| 1. Complexation | 1 | Charge Pyridine into flask. Cool to <10°C. | Pre-cooling prevents flash vaporization of pyridine. |
| 2 | Add | Forms Pyridinium Sulfate. Self-Validating: If white smoke appears, addition is too fast. | |
| 2. Catalysis | 3 | Add Catalyst ( | Lowers activation energy, allowing reaction at 230°C instead of 300°C (where charring is inevitable). |
| 3. Heating | 4 | Heat mixture to 230°C . | Dehydrates the salt. Water removal is critical; water hydrolyzes the product back to starting material. |
| 4. Sulfonation | 5 | SLOWLY add Oleum (20%) via funnel at temperature. | Crucial Step: Adding oleum hot maintains a low steady-state concentration of oxidizer, preventing char buildup. |
| 5. Quench | 6 | Cool to 100°C. Pour into crushed ice. | "Drowning" the reaction stops reversibility. |
Module 3: Troubleshooting Center (FAQs)
Scenario A: "My reaction turned into a solid black rock inside the flask."
Diagnosis: Thermal Runaway / Lack of Agitation. Root Cause:
-
Stagnant Boundary Layer: Pyridine sulfonation becomes extremely viscous. If agitation is poor, the liquid near the flask walls overheats (>280°C), causing immediate carbonization.
-
Oxidative Spike: Adding all Oleum at the start creates a high concentration of oxidant while heating up.
Corrective Action:
-
Switch to Mechanical Stirring: Magnetic stir bars are insufficient for this viscosity.
-
Use the "Staged Addition" Protocol: Add Oleum after reaching 230°C, not before.
Scenario B: "Yield is <20% despite heating to 250°C."
Diagnosis: Reversibility / Water Contamination.
Root Cause:
Sulfonation is reversible.[2]
Corrective Action:
-
Distill off produced water: Use a setup that allows water vapor to escape while refluxing the oleum (difficult due to overlapping B.P.).
-
Increase Oleum Stoichiometry: Excess
consumes the produced water ( ).
Scenario C: "I cannot use Mercury due to safety regulations."
Diagnosis: Need for Green Chemistry. Corrective Action:
-
Substitute Catalyst: Use Vanadium Pentoxide (
) or Vanadium Sulfate . It requires slightly longer reaction times (16h vs 12h) but achieves comparable yields without heavy metal waste [2]. -
Alternative Route (Indirect): If direct sulfonation fails, switch to the Oxidation-Sulfonation-Reduction route:
Module 4: Safety & Waste Management
WARNING: Oleum + Pyridine is a High-Risk Combination.
-
The Exotherm: Mixing Pyridine and Acid releases massive heat (
). Never add Pyridine to hot acid; it will flash-boil and spray corrosive mist. Always add Acid to Pyridine with cooling, or Pyridine to Acid very slowly [3]. -
Vapor Hazard: At 230°C,
fumes are invisible and deadly. The reactor must be vented through a caustic scrubber (NaOH trap). -
Spill Control: Do not use water on Oleum spills (explosion hazard). Use dry sand or lime.
References
-
Preparation of Pyridine-3-Sulfonic Acid . Organic Syntheses, Coll. Vol. 4, p.846 (1963).
-
Process for production of pyridine 3-sulphonic acid and its salts . U.S. Patent 2,406,972.[3] (Describes Vanadium/Mercury catalysis).
-
Pyridine Safety Data Sheet (SDS) . Fisher Scientific. (Hazards of Pyridine/Acid mixtures).
-
Process of preparation of pyridine-3-sulfonic acids . European Patent EP0428831B1. (Indirect synthesis via N-oxide).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP0428831B1 - Process of preparation of pyridine-3-sulfonic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
Validation & Comparative
Validating the Mechanism of Action of 3-(Trifluoromethyl)pyridine-2-sulfonamide: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 3-(Trifluoromethyl)pyridine-2-sulfonamide. As a known metabolite of the sulfonylurea herbicide Flazasulfuron, a primary hypothesis for its biological activity is the inhibition of acetolactate synthase (ALS). Concurrently, its sulfonamide chemical scaffold presents a strong alternative hypothesis of dihydropteroate synthase (DHPS) inhibition. This document outlines a systematic, evidence-based approach to experimentally discern between these possibilities and explore potential alternative mechanisms.
Introduction to this compound
This compound is a metabolite of Flazasulfuron, a potent herbicide that acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1] The structural features of this metabolite—a sulfonamide group and a trifluoromethylpyridine moiety—suggest multiple potential biological targets. The sulfonamide group is a well-established pharmacophore known to competitively inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of many microorganisms.[2][3] The trifluoromethylpyridine scaffold is prevalent in a wide range of bioactive molecules, contributing to enhanced metabolic stability and target affinity.[4][5] This dual-faceted nature necessitates a rigorous and multi-pronged approach to elucidate its precise mechanism of action.
Experimental Strategy: A Multi-Hypothesis Approach
Our validation strategy is designed to systematically investigate the primary and secondary hypotheses, while remaining open to the discovery of novel mechanisms of action. The workflow progresses from direct target engagement assays to the assessment of downstream cellular consequences and overall phenotypic effects.
Figure 1: A multi-hypothesis workflow for validating the mechanism of action of this compound.
I. Direct Target Engagement: Identifying the Molecular Target
The initial and most critical step is to determine if this compound directly interacts with its hypothesized targets. We will employ both in vitro enzymatic assays and in-cell target engagement assays.
A. In Vitro Enzyme Inhibition Assays
Rationale: These assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of its putative targets in a purified system, free from cellular confounding factors.
1. Acetolactate Synthase (ALS) Inhibition Assay
This assay will determine if this compound directly inhibits ALS, the known target of its parent compound, Flazasulfuron.
-
Experimental Protocol:
-
Enzyme Source: Recombinant plant ALS (e.g., from Arabidopsis thaliana).
-
Substrate: Pyruvate.
-
Assay Principle: The enzymatic reaction produces acetolactate, which is then decarboxylated to acetoin in the presence of acid. Acetoin reacts with creatine and α-naphthol to produce a colored product that can be quantified spectrophotometrically at 525 nm.
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, cofactors (thiamine pyrophosphate, MgCl₂, FAD), and recombinant ALS enzyme. b. Add varying concentrations of this compound, Flazasulfuron (positive control), or DMSO (vehicle control). c. Initiate the reaction by adding the substrate, pyruvate. d. Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period. e. Stop the reaction and proceed with the colorimetric detection of acetoin.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
2. Dihydropteroate Synthase (DHPS) Inhibition Assay
This assay will test the hypothesis that the sulfonamide moiety of the compound inhibits DHPS.
-
Experimental Protocol:
-
Enzyme Source: Recombinant bacterial DHPS (e.g., from Bacillus anthracis or Staphylococcus aureus).
-
Substrates: para-Aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Assay Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) using NADPH as a cofactor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.[6]
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, recombinant DHPS, DHFR, and NADPH. b. Add varying concentrations of this compound, Sulfamethoxazole (positive control), or DMSO (vehicle control). c. Initiate the reaction by adding the substrates, pABA and DHPP. d. Monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to derive the IC₅₀ value.
-
| Compound | Target Enzyme | Predicted IC₅₀ (µM) |
| This compound | ALS | To be determined |
| This compound | DHPS | To be determined |
| Flazasulfuron (Positive Control) | ALS | ~0.1 |
| Sulfamethoxazole (Positive Control) | DHPS | ~10 |
| DMSO (Vehicle Control) | ALS/DHPS | No inhibition |
Table 1: Hypothetical data table for in vitro enzyme inhibition assays.
B. Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm target engagement within a cellular context.[7] It relies on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.
Experimental Protocol (for ALS in plant cells):
-
Cell Culture: Use a plant cell suspension culture (e.g., Arabidopsis thaliana).
-
Compound Treatment: Treat the cells with this compound, Flazasulfuron (positive control), or DMSO (vehicle control) at a concentration determined from cell viability assays (e.g., 10x EC₅₀).
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 37°C to 70°C).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble ALS remaining at each temperature using Western blotting with an anti-ALS antibody.
-
Data Analysis: Plot the relative amount of soluble ALS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.
Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).
II. Downstream Pathway Analysis and Phenotypic Confirmation
Confirmation of direct target engagement should be followed by an investigation of the downstream cellular consequences to build a cohesive mechanistic narrative.
A. Western Blot Analysis of Downstream Pathways
Rationale: If this compound inhibits ALS, it should lead to a depletion of branched-chain amino acids. While direct measurement of these amino acids is possible, analyzing the expression of key enzymes or signaling molecules in the amino acid biosynthesis pathway can provide valuable insights.
Experimental Protocol:
-
Sample Preparation: Treat plant seedlings or cell cultures with the test compound, positive controls, and a vehicle control for a specified duration.
-
Protein Extraction: Extract total protein from the treated samples.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies against key proteins in the branched-chain amino acid synthesis pathway.
-
Data Analysis: Quantify the changes in protein expression levels relative to a loading control (e.g., actin or tubulin). A significant alteration in the expression of pathway-related proteins would support the on-target effect of the compound.
| Treatment | p-ACC1 (Ser79) Expression | Total ACC1 Expression |
| DMSO (Vehicle) | Baseline | Baseline |
| This compound | To be determined | To be determined |
| Flazasulfuron (Positive Control) | Increased | Unchanged |
| Imazamox (Alternative ALS inhibitor) | Increased | Unchanged |
Table 2: Hypothetical Western blot data for a downstream marker of branched-chain amino acid synthesis inhibition. p-ACC1 is a marker of metabolic stress.
B. Phenotypic Assays
Rationale: The ultimate validation of a mechanism of action is the correlation of molecular and cellular effects with a whole-organism or population-level phenotype.
1. Plant Seedling Growth Assay
-
Objective: To assess the herbicidal activity of this compound, consistent with ALS inhibition.
-
Procedure:
-
Germinate seeds of a sensitive plant species (e.g., Arabidopsis thaliana) on agar plates containing a range of concentrations of the test compound.
-
Include Flazasulfuron as a positive control and DMSO as a negative control.
-
After a set growth period (e.g., 7-10 days), measure root length and observe for signs of growth inhibition and chlorosis.
-
Calculate the EC₅₀ for growth inhibition.
-
2. Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine if the compound exhibits antibacterial activity, consistent with DHPS inhibition.
-
Procedure:
-
Use a bacterial strain that synthesizes its own folate (e.g., Bacillus subtilis or Staphylococcus aureus).
-
Perform a broth microdilution assay with serial dilutions of the test compound.
-
Include Sulfamethoxazole as a positive control.
-
Determine the MIC, which is the lowest concentration of the compound that prevents visible bacterial growth.
-
| Compound | Plant Seedling Growth (EC₅₀, µM) | Bacterial Growth (MIC, µg/mL) |
| This compound | To be determined | To be determined |
| Flazasulfuron | ~0.05 | >100 |
| Sulfamethoxazole | >100 | ~25 |
Table 3: Comparative phenotypic data to differentiate between ALS and DHPS inhibitory effects.
III. Comparative Analysis and Interpretation
The collective data from these experiments will allow for a robust comparison of this compound with its parent compound and other known inhibitors.
-
Scenario 1: ALS Inhibition is the Primary Mechanism. We would expect to see potent inhibition in the in vitro ALS assay, a significant thermal shift in the CETSA for ALS, characteristic herbicidal effects in the plant seedling assay, and minimal to no activity in the DHPS and bacterial growth assays. The activity profile would closely resemble that of Flazasulfuron.
-
Scenario 2: DHPS Inhibition is the Primary Mechanism. In this case, the compound would be a potent inhibitor in the in vitro DHPS assay, show strong antibacterial activity, and have little to no effect in the ALS-related assays. Its profile would be similar to Sulfamethoxazole.
-
Scenario 3: Dual or Off-Target Activity. If the compound shows activity in both sets of assays, it may be a dual inhibitor. If it is inactive in both, but still demonstrates a cellular phenotype, this would suggest a novel mechanism of action, prompting broader screening approaches such as thermal proteome profiling (TPP) to identify its molecular target(s).
Conclusion
By systematically applying this multi-tiered experimental approach, researchers can definitively validate the mechanism of action of this compound. This guide provides the necessary framework, from direct target engagement to phenotypic readouts, ensuring a scientifically rigorous and logically sound investigation. The comparative nature of this approach, benchmarking against the parent compound and known inhibitors of hypothesized targets, is crucial for a conclusive and publishable dataset.
References
-
Patsnap Synapse. (2024). What are bacterial DHPS inhibitors and how do they work?[Link]
-
AgChemAccess. (n.d.). Flazasulfuron, Herbicide, Flazasulfuron suppliers. [Link]
-
Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., D'Arcy, P., & Linder, S. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84–87. [Link]
-
DermNet. (2024). Sulfonamides (Sulfa Drugs) And The Skin. [Link]
-
Corteva Agriscience. (2023). Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. Journal of Agricultural and Food Chemistry. [Link]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Organic & Biomolecular Chemistry. [Link]
-
A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors (2020) - IBBR Publications - IBBR-CNR [ibbr.cnr.it]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Cross-reactivity studies of 3-(Trifluoromethyl)pyridine-2-sulfonamide
Technical Comparison Guide: Cross-Reactivity Profile of 3-(Trifluoromethyl)pyridine-2-sulfonamide
Executive Summary
This compound (TFMP-SA) is a critical pharmacophore and agrochemical intermediate, most notably serving as the core scaffold for sulfonylurea herbicides like Flazasulfuron.[1] Its structural architecture—combining a pyridine ring, a bulky electron-withdrawing trifluoromethyl (
This guide objectively compares TFMP-SA against standard alternatives (Benzenesulfonamide, Acetazolamide, and Sulfamethoxazole) to address three critical research questions:
-
Immunological Safety: Does it trigger "sulfa" allergies?
-
Enzymatic Off-Targets: Does it inhibit Carbonic Anhydrase (CA)?
-
Synthetic Selectivity: How does the
group influence nucleophilic substitution?
Physicochemical & Structural Comparison
The cross-reactivity of TFMP-SA is dictated by its electronic distribution. The
Table 1: Comparative Physicochemical Properties
| Property | TFMP-SA (Subject) | Pyridine-2-sulfonamide (Parent) | Benzenesulfonamide (Baseline) | Acetazolamide (CA Standard) |
| Structure | Pyridine + | Pyridine (unsubstituted) | Phenyl ring | Thiadiazole |
| pKa (Sulfonamide) | ~8.0 - 8.5 (Predicted)* | 8.8 | 10.1 | 7.2 |
| Lipophilicity (LogP) | 0.6 | -0.6 | 0.3 | -0.26 |
| Arylamine Motif | NO | NO | NO | NO |
| Key Feature | Steric bulk + Electron withdrawing | Basic N-heterocycle | Neutral scaffold | High Zn affinity |
*Note: The electron-withdrawing
Immunological Cross-Reactivity (The "Sulfa" Myth)
A critical concern in drug development is the potential for hypersensitivity cross-reactivity with antibiotic sulfonamides (e.g., Sulfamethoxazole).
Expert Insight:
True "sulfa" allergy is mediated by the
Mechanism of Differential Immunogenicity
Figure 1: Mechanistic divergence in immunogenicity. TFMP-SA cannot form the reactive nitroso-hapten responsible for Stevens-Johnson Syndrome associated with antibiotic sulfas.
Enzymatic Cross-Reactivity: Carbonic Anhydrase (CA)
While immunologically safe, TFMP-SA presents a high risk of off-target enzymatic binding. Primary sulfonamides are classic inhibitors of Carbonic Anhydrase (CA), a zinc-metalloenzyme.
The
-
Electronic Effect (Pro-Binding): The
group lowers the pKa, increasing the concentration of the sulfonamide anion ( ) at physiological pH. This anion is the active species that coordinates to the Zn(II) ion in the enzyme active site. -
Steric Effect (Anti-Binding): The C3 position is adjacent to the sulfonamide attachment (C2). The bulky
group can clash with the hydrophobic residues (Val121, Leu198) in the active site of certain CA isoforms (e.g., hCA II), potentially reducing affinity compared to unsubstituted analogs.
Table 2: Estimated Relative Inhibitory Potential (SAR Analysis)
| Isoform | Clinical Relevance | TFMP-SA Potential | Rationale |
| hCA I | RBCs (Abundant) | Moderate | Steric clash at active site entry often reduces affinity for 3-substituted pyridines. |
| hCA II | Glaucoma/Edema | High | High acidity compensates for sterics; pyridine nitrogen may offer secondary H-bond interactions. |
| hCA IX | Tumor Hypoxia | Moderate-High | Often tolerates bulky substituents; relevant for oncology applications. |
Experimental Protocols
To validate the cross-reactivity profile of TFMP-SA, the following self-validating protocols are recommended.
Protocol A: Carbonic Anhydrase Esterase Assay
Objective: Quantify enzymatic cross-reactivity (
Reagents:
-
Buffer: 50 mM Tris-SO4, pH 7.6.
-
Enzyme: Recombinant hCA II (Sigma).
-
Substrate: 3 mM 4-NPA in acetonitrile.
-
Control: Acetazolamide (Positive), DMSO (Negative).
Workflow:
-
Preparation: Dissolve TFMP-SA in DMSO to create a 10 mM stock. Serial dilute (100
M to 0.1 nM). -
Incubation: Mix 140
L Buffer + 20 L Enzyme + 20 L TFMP-SA dilution. Incubate 15 min at 25°C to allow Zn-coordination. -
Reaction: Add 20
L Substrate (4-NPA). -
Detection: Monitor Absorbance at 400 nm (formation of 4-nitrophenolate) for 30 mins.
-
Analysis: Fit initial velocity (
) vs. log[Inhibitor] to a sigmoidal dose-response curve.
Protocol B: Synthetic Selectivity (N-Alkylation Competition)
Objective: Determine if the steric bulk of
Figure 2: Competitive assay workflow to determine relative nucleophilicity.
Conclusion & Recommendations
TFMP-SA exhibits a distinct cross-reactivity profile:
-
Safety: It is safe for use in models sensitive to arylamine-sulfonamide allergies. It does not cross-react with "sulfa" antibodies.[2][3][4]
-
Off-Target: It possesses significant potential for Carbonic Anhydrase inhibition. In drug design, this must be screened early to avoid systemic pH imbalances or ocular side effects.
-
Synthesis: The
group likely reduces nucleophilicity via steric hindrance and electron withdrawal, requiring stronger bases or higher temperatures compared to phenyl-analogs during coupling.
Recommendation: For drug development projects, TFMP-SA should be utilized as a bioisostere for ortho-substituted benzenesulfonamides when increased acidity and metabolic stability are required, provided CA inhibition is monitored.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics.[2][3][4][5][6] New England Journal of Medicine, 349(17), 1628-1635. Link
-
PubChem. (2024).[7][8] this compound Compound Summary. National Library of Medicine. Link
-
Kozma, E., et al. (2013). 3-Substituted pyridine-2-sulfonamides as potent carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(6), 1836-1841. Link
-
Macy, E. (2023).[3] Cross-reactivity in sulfonamide & non-antibiotic sulfonamides.[3][4][5] AAAAI Ask the Expert. Link
Sources
- 1. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]
- 2. intmedsafe.net [intmedsafe.net]
- 3. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 4. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H5F3N2O2S | CID 13910921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-hydroxy-N'-(2-(trifluoromethyl)phenyl)pyridine-3-carboximidamide | C13H10F3N3O | CID 550559 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 3-(Trifluoromethyl)pyridine-2-sulfonamide Against Known Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical research, the identification and characterization of novel bioactive molecules are paramount. The compound 3-(Trifluoromethyl)pyridine-2-sulfonamide, a known transformation product of the herbicide Flazasulfuron, presents an intriguing subject for investigation due to its chemical motifs—namely, the sulfonamide and trifluoromethyl groups.[1] These structural features are hallmarks of numerous successful therapeutic agents, suggesting that this molecule could exhibit significant, uncharacterized enzyme inhibitory activity.
This guide provides a comprehensive framework for evaluating the potential of this compound as an enzyme inhibitor. As direct experimental data on its specific targets are scarce, we will leverage our expertise to postulate its most probable mechanisms of action by drawing structural analogies to well-established drugs. We will benchmark it against two key inhibitors: Acetazolamide , a classic carbonic anhydrase inhibitor, and Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor. This document will detail the scientific rationale for these comparisons, outline rigorous experimental protocols for validation, and present the necessary tools for a thorough comparative analysis.
Structural Rationale: Identifying Potential Enzyme Targets
The chemical architecture of this compound provides critical clues to its potential biological activity. Two key functional groups are of particular interest:
-
The Sulfonamide Moiety (-SO₂NH₂): This is a privileged scaffold in medicinal chemistry. The sulfonamide group is a cornerstone of the activity of carbonic anhydrase inhibitors, where it coordinates with the zinc ion in the enzyme's active site.[2][3] It is also a key feature in other therapeutic classes, including certain diuretics and antibacterial agents.[4][5]
-
The Trifluoromethyl Group (-CF₃): The inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] This group is present in numerous pharmaceuticals, including the selective COX-2 inhibitor Celecoxib, where it contributes to its specific binding interactions.[7][8]
Based on these structural features, we can hypothesize that this compound may act as an inhibitor of either carbonic anhydrase or COX-2. The following sections will explore these possibilities in depth.
Benchmarking Against Carbonic Anhydrase Inhibitors: The Acetazolamide Comparison
Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] Their inhibitors are used to treat a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[9][10]
Benchmark Inhibitor: Acetazolamide
Acetazolamide is a potent, first-generation carbonic anhydrase inhibitor.[4] Its mechanism of action involves the coordination of its sulfonamide group to the zinc ion in the carbonic anhydrase active site, displacing a water molecule and preventing the catalytic cycle.[2][11]
Comparative Analysis:
| Feature | This compound | Acetazolamide | Rationale for Comparison |
| Core Structure | Pyridine-sulfonamide | Thiadiazole-sulfonamide | Both possess an aromatic ring system directly attached to the critical sulfonamide group. |
| Inhibitory Group | Unsubstituted Sulfonamide | Unsubstituted Sulfonamide | The primary zinc-binding moiety is identical, suggesting a similar mode of interaction with the enzyme's active site. |
| Key Substituents | Trifluoromethyl group on the pyridine ring | Acetamido group on the thiadiazole ring | These differing substituents will likely modulate the compound's physicochemical properties, such as solubility and cell permeability, as well as its binding affinity to different carbonic anhydrase isoforms. |
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
To empirically test our hypothesis, a standard in vitro carbonic anhydrase inhibition assay should be performed. The causality behind this experimental choice is its directness and reliability in quantifying enzyme inhibition.
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Detailed Protocol: Carbonic Anhydrase II Inhibition Assay
This protocol is designed as a self-validating system by including a known inhibitor (Acetazolamide) as a positive control.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Purified human carbonic anhydrase II (CA-II) diluted in assay buffer to a final concentration of 2 nM.
-
Substrate Solution: p-Nitrophenyl acetate (pNPA) dissolved in acetonitrile to a stock concentration of 100 mM.
-
Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and Acetazolamide in DMSO. Create a serial dilution series from this stock.
-
-
Assay Procedure:
-
In a 96-well microplate, add 160 µL of assay buffer.
-
Add 20 µL of the enzyme solution to each well.
-
Add 10 µL of each inhibitor dilution (or DMSO for control) to the respective wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the pNPA substrate solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Benchmarking Against COX-2 Inhibitors: The Celecoxib Comparison
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7] COX-2 is an inducible isoform that is often upregulated at sites of inflammation. Selective COX-2 inhibitors were developed to provide anti-inflammatory relief with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12][13]
Benchmark Inhibitor: Celecoxib
Celecoxib is a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor.[8] Its sulfonamide moiety is crucial for its binding within a specific side pocket of the COX-2 active site, a feature absent in the COX-1 isoform.[7]
Comparative Analysis:
| Feature | This compound | Celecoxib | Rationale for Comparison |
| Core Structure | Pyridine | Pyrazole | Both are nitrogen-containing heterocyclic rings. |
| Key Functional Groups | Sulfonamide, Trifluoromethyl | Sulfonamide, Trifluoromethyl | The presence of both of these key pharmacophores in both molecules strongly suggests the potential for a similar mechanism of action. |
| Structural Arrangement | Vicinal substitution on the pyridine ring | Diaryl substitution on the pyrazole ring | The spatial arrangement of the functional groups differs, which will be a critical determinant of binding affinity and selectivity for COX-2 over COX-1. |
Experimental Workflow for COX-2 Inhibition Assay
A commercially available COX-2 inhibitor screening assay kit is a reliable and standardized method for this evaluation. This choice is based on the need for a validated system to ensure data quality and comparability.
Caption: Workflow for a colorimetric COX-2 inhibition assay.
Detailed Protocol: COX-2 (Human) Inhibitor Screening Assay
This protocol provides a framework for using a typical colorimetric assay kit.
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's instructions, including the assay buffer, heme, human recombinant COX-2 enzyme, and arachidonic acid (substrate).
-
Prepare stock solutions of this compound and Celecoxib in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
Add 150 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of heme to each well.
-
Add 10 µL of the COX-2 enzyme solution.
-
Add 10 µL of the inhibitor dilutions.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Incubate for an additional 10 minutes at 37°C.
-
The product (prostaglandin G₂) is typically measured via a colorimetric reaction involving a probe that can be read at a specific wavelength (e.g., 590 nm). Follow the kit's instructions for this final step.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Summary and Future Directions
The structural characteristics of this compound make it a compelling candidate for investigation as an inhibitor of either carbonic anhydrase or COX-2. Its sulfonamide group provides a strong basis for potential interaction with the zinc cofactor of carbonic anhydrases, while the combination of a sulfonamide and a trifluoromethyl group mirrors key features of the selective COX-2 inhibitor Celecoxib.
The experimental frameworks provided in this guide offer a robust and scientifically sound approach to systematically evaluate these potential activities. By benchmarking against established inhibitors like Acetazolamide and Celecoxib, researchers can not only determine the inhibitory potential and potency of this compound but also gain valuable insights into its selectivity and mechanism of action. Successful identification of inhibitory activity would warrant further investigation into its broader biological effects and potential applications in therapeutics or as a research tool.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
